Product packaging for Fosamprenavir(Cat. No.:CAS No. 1257693-05-2)

Fosamprenavir

Cat. No.: B10761361
CAS No.: 1257693-05-2
M. Wt: 585.6 g/mol
InChI Key: MLBVMOWEQCZNCC-OEMFJLHTSA-N
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Description

Fosamprenavir is a phosphonate prodrug of the potent HIV-1 protease inhibitor Amprenavir, designed to significantly improve oral bioavailability and patient dosing compliance. Upon oral administration, this compound is rapidly and extensively hydrolyzed by cellular phosphatases in the gut epithelium to yield the active parent compound, Amprenavir. Amprenavir exerts its antiviral effect by selectively binding to the active site of the HIV-1 protease enzyme, a critical enzyme for viral replication. This binding event competitively inhibits the protease, preventing the cleavage of viral Gag and Gag-Pol polyproteins. Consequently, the production of mature, infectious virions is halted, leading to the release of structurally disorganized and non-infectious viral particles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36N3O9PS B10761361 Fosamprenavir CAS No. 1257693-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MLBVMOWEQCZNCC-OEMFJLHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N
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Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N3O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2048296, DTXSID20861514
Record name Fosamprenavir
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Record name rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate
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Molecular Weight

585.6 g/mol
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Physical Description

Solid
Record name Fosamprenavir
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Solubility

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/, 6.85e-01 g/L
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Record name Fosamprenavir
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CAS No.

226700-79-4, 1257693-05-2
Record name Fosamprenavir
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Record name rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate
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Record name FOSAMPRENAVIR
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Fosamprenavir on HIV Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir is a critical antiretroviral agent used in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It functions as a prodrug, which is pharmacologically inactive until it is metabolized in the body into its active form, amprenavir.[1][2][3] This strategic design enhances the bioavailability of amprenavir, allowing for a reduced pill burden and more convenient dosing schedules for patients.[4] Amprenavir is a potent inhibitor of HIV-1 protease, an enzyme indispensable for the virus's life cycle.[5][6] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound, via its active metabolite amprenavir, exerts its antiviral effects on HIV protease.

Mechanism of Action

The mechanism of action of this compound is a two-step process that begins with its conversion to amprenavir and culminates in the competitive inhibition of HIV-1 protease.

Prodrug Conversion

This compound itself has minimal to no intrinsic antiviral activity.[5] Upon oral administration, it is rapidly and almost completely hydrolyzed by cellular phosphatases, primarily within the gut epithelium, into its active form, amprenavir, and inorganic phosphate.[2][3][5] This conversion is essential for the drug's efficacy.

HIV Protease Inhibition

The active metabolite, amprenavir, is a competitive and reversible inhibitor of HIV-1 protease.[3] The HIV protease enzyme plays a crucial role in the late stages of viral replication by cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[5][6][7] This cleavage is essential for the assembly of new, infectious virions.

Amprenavir binds to the active site of the HIV-1 protease, thereby blocking the enzyme's access to its natural polyprotein substrates.[3][5] This inhibition prevents the proteolytic processing of the Gag and Gag-Pol polyproteins, leading to the production of immature, non-infectious viral particles.[2][5] Consequently, the viral replication cycle is disrupted, and the viral load in the patient is reduced.[3]

Quantitative Data

The efficacy of amprenavir has been quantified through various pharmacokinetic and pharmacodynamic studies. The following tables summarize key quantitative data related to its activity.

Table 1: Pharmacokinetic Properties of Amprenavir (following this compound Administration)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)1.5 - 2 hours[4]
Terminal Elimination Half-life7 - 10 hours[1]
Protein Binding~90%[4]

Table 2: In Vitro Inhibitory Activity of Amprenavir against HIV-1 Protease

ParameterWild-Type HIV-1Reference
Inhibition Constant (Ki)0.6 nM[1][8]
50% Inhibitory Concentration (IC50)14.6 ± 12.5 ng/mL[1]
Dissociation Constant (Kd)3.9 x 10⁻¹⁰ M[9]
50% Effective Concentration (EC50)1 - 5 nM[9]

Table 3: Impact of Resistance Mutations on Amprenavir Inhibitory Constant (Ki)

HIV-1 Protease MutantFold Increase in Ki (relative to Wild-Type)Reference
V32I10-fold[10]
I50V30-fold[10]
I54M3-fold[10]
I54V3-fold[10]
I84V6-fold[10]
L90MNo significant change[10]

Experimental Protocols

The quantitative data presented above are derived from specific in vitro and cell-based assays. The following sections detail the generalized methodologies for these key experiments.

In Vitro HIV-1 Protease Inhibition Assay

This assay quantifies the direct inhibitory effect of amprenavir on the enzymatic activity of HIV-1 protease.

1. Reagents and Materials:

  • Recombinant HIV-1 protease

  • A fluorogenic or chromogenic substrate peptide that mimics a natural cleavage site in the Gag polyprotein.

  • Assay buffer (e.g., sodium acetate buffer at a specific pH).

  • Amprenavir stock solution of known concentration.

  • Microplate reader (fluorometer or spectrophotometer).

2. Procedure:

  • A reaction mixture is prepared containing the assay buffer and the substrate.

  • Varying concentrations of amprenavir are added to the reaction mixture in the wells of a microplate. Control wells with no inhibitor are also prepared.

  • The reaction is initiated by adding a fixed concentration of recombinant HIV-1 protease to each well.

  • The plate is incubated at a controlled temperature (e.g., 37°C).

  • The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.

  • The initial reaction velocities are calculated for each inhibitor concentration.

  • The 50% inhibitory concentration (IC50) is determined by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.

Cell-Based Antiviral Activity Assay

This assay determines the effectiveness of amprenavir at inhibiting HIV-1 replication in a cellular context.

1. Reagents and Materials:

  • A susceptible human T-cell line (e.g., MT-4 or CEM-CCRF).

  • A laboratory-adapted or clinical isolate of HIV-1.

  • Cell culture medium and supplements.

  • Amprenavir stock solution.

  • A method for quantifying viral replication, such as a p24 antigen ELISA kit or a reverse transcriptase activity assay.

2. Procedure:

  • The target cells are seeded in a multi-well plate.

  • The cells are infected with a standardized amount of HIV-1.

  • Immediately after infection, the cells are treated with a range of concentrations of amprenavir. Control wells with infected, untreated cells and uninfected, untreated cells are included.

  • The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • After the incubation period, the cell culture supernatants are harvested.

  • The amount of viral replication in each well is quantified by measuring the p24 antigen concentration or reverse transcriptase activity in the supernatant.

  • The 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, is calculated by plotting the percentage of viral inhibition against the drug concentration.

Mandatory Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Fosamprenavir_Mechanism_of_Action cluster_0 Host Cell (Gut Epithelium) cluster_1 HIV Replication Cycle This compound This compound Cellular Phosphatases Cellular Phosphatases This compound->Cellular Phosphatases Hydrolysis Amprenavir Amprenavir HIV_Protease HIV_Protease Amprenavir->HIV_Protease Inhibition Cellular Phosphatases->Amprenavir Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Gag_Pol Gag-Pol Polyprotein Gag_Pol->HIV_Protease Cleavage Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly

Caption: this compound activation and inhibition of HIV protease.

HIV_Protease_Inhibition_Assay A Prepare reaction mix (Buffer + Substrate) B Add varying concentrations of Amprenavir A->B C Initiate reaction with recombinant HIV-1 Protease B->C D Incubate at 37°C C->D E Monitor substrate cleavage (Fluorescence/Absorbance) D->E F Calculate initial reaction velocities E->F G Determine IC50/Ki values F->G

Caption: Experimental workflow for in vitro HIV protease inhibition assay.

Resistance_Development Drug_Pressure Continuous Amprenavir Treatment (Drug Pressure) Selection Selection of Pre-existing or Newly Arising Mutations in Protease Gene Drug_Pressure->Selection Viral_Replication HIV Replication with High Mutation Rate Viral_Replication->Selection Resistant_Virus Emergence of Drug-Resistant HIV Variants (e.g., I50V, I84V) Selection->Resistant_Virus Decreased_Susceptibility Reduced Binding Affinity of Amprenavir to Mutant Protease Resistant_Virus->Decreased_Susceptibility Treatment_Failure Virological Failure Decreased_Susceptibility->Treatment_Failure

Caption: Logical relationship of amprenavir resistance development.

References

Fosamprenavir as a Prodrug of Amprenavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fosamprenavir is a phosphate ester prodrug of the human immunodeficiency virus (HIV)-1 protease inhibitor, amprenavir. Developed to overcome the pharmacokinetic limitations of its parent drug, this compound offers an improved clinical profile, including a reduced pill burden and fewer dietary restrictions. This guide provides an in-depth analysis of the conversion of this compound to amprenavir, their comparative pharmacokinetics, mechanism of action, and the experimental methodologies used for their evaluation.

Introduction

The development of protease inhibitors (PIs) marked a significant turning point in the management of HIV-1 infection.[1] Amprenavir was one such PI, effective in inhibiting the viral protease enzyme essential for viral maturation.[2][3][4] However, its clinical utility was hampered by a high pill burden and pharmacokinetic challenges.[5] To address these issues, this compound, a more water-soluble phosphonooxy prodrug, was developed.[6] Following oral administration, this compound is rapidly and almost completely hydrolyzed in the gut epithelium to amprenavir, the active therapeutic agent.[6][7][8][9] This conversion process allows for slower release and improved bioavailability of amprenavir, leading to a more manageable dosing regimen for patients.[7][8]

The Prodrug Conversion Pathway

This compound's efficacy is entirely dependent on its conversion to amprenavir. This biotransformation is a rapid hydrolysis reaction that occurs primarily in the intestinal epithelium during absorption.[1][7][8]

Enzymatic Hydrolysis: The key enzymes responsible for this conversion are cellular phosphatases, specifically intestinal alkaline phosphatase.[7][10][11][12] These enzymes cleave the phosphate ester bond of this compound, releasing amprenavir and inorganic phosphate.[1][7]

G This compound This compound Enzyme Intestinal Alkaline Phosphatase This compound->Enzyme Amprenavir Amprenavir Enzyme->Amprenavir Hydrolysis Phosphate Inorganic Phosphate Enzyme->Phosphate

Figure 1: Conversion of this compound to Amprenavir.

Mechanism of Action

The antiviral activity of this compound is solely attributable to its active metabolite, amprenavir.

HIV-1 Protease Inhibition: Amprenavir is a competitive inhibitor of the HIV-1 protease enzyme.[2][3] This viral enzyme is crucial for the HIV life cycle, as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes.[7][8] By binding to the active site of the protease, amprenavir blocks this cleavage process.[2][3][4] This inhibition results in the production of immature, non-infectious viral particles, thereby reducing the viral load in the patient.[3][7][8][13]

cluster_0 HIV-Infected Cell Polyprotein Gag-Pol Polyprotein Protease HIV-1 Protease Polyprotein->Protease Cleavage MatureProteins Mature Viral Proteins Protease->MatureProteins Virion Immature Virion Assembly MatureProteins->Virion Amprenavir Amprenavir Amprenavir->Inhibition Inhibits

Figure 2: Amprenavir's inhibition of HIV-1 protease.

Pharmacokinetics

The administration of this compound leads to quantifiable plasma concentrations of amprenavir within 15 minutes.[10][14] The pharmacokinetic profile of amprenavir is significantly improved when delivered via its prodrug form, particularly when co-administered with a low dose of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][5][14] This co-administration boosts amprenavir's plasma concentrations.[1]

ParameterAmprenavir (from this compound 700mg BID + Ritonavir 100mg BID)Amprenavir (1200mg BID)
Tmax (hours) 1.5 - 2.01.0 - 2.0
Plasma Half-life (hours) 7.7 (unboosted)7.0 - 11.0
Protein Binding ~90%~90%
Metabolism Hepatic (CYP3A4)Hepatic (CYP3A4)
Primary Excretion FecesFeces
Table 1: Comparative Pharmacokinetic Parameters. Data compiled from multiple sources.[1][2][4][7][9][10][14]

Experimental Protocols

Quantification of Amprenavir in Plasma

A common and robust method for determining amprenavir concentrations in biological matrices like plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[15]

Methodology:

  • Sample Preparation: A small volume of plasma (e.g., 100 µL) is aliquoted.[15] An internal standard, such as a stable isotope-labeled version of amprenavir, is added to correct for variations during sample processing.[15] Proteins are then precipitated from the plasma using a solvent like acetonitrile. The sample is centrifuged, and the supernatant is collected.

  • Chromatographic Separation: The supernatant is injected into an HPLC system. A reverse-phase column (e.g., C18) is used to separate amprenavir from other components in the sample matrix. A mobile phase gradient, typically consisting of an aqueous component (like ammonium acetate) and an organic component (like methanol or acetonitrile), is used to elute the compounds from the column.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both amprenavir and the internal standard are monitored for highly selective and sensitive quantification.

  • Data Analysis: The peak areas of amprenavir and the internal standard are measured. A calibration curve, prepared by spiking blank plasma with known concentrations of amprenavir, is used to calculate the concentration of the drug in the unknown samples.

G Start Plasma Sample Collection Prep Protein Precipitation & Internal Standard Spiking Start->Prep Centrifuge Centrifugation Prep->Centrifuge Inject HPLC Injection (Chromatographic Separation) Centrifuge->Inject Detect Tandem MS Detection (MRM Mode) Inject->Detect Analyze Data Analysis (Peak Area Integration & Calibration) Detect->Analyze Result Quantified Amprenavir Concentration Analyze->Result

Figure 3: Workflow for Amprenavir quantification via HPLC-MS/MS.

In Vitro HIV-1 Protease Inhibition Assay

Fluorometric assays are widely used for high-throughput screening of HIV-1 protease inhibitors.[16]

Methodology:

  • Reagent Preparation: Prepare an assay buffer, a solution of recombinant HIV-1 protease, and a solution of a synthetic peptide substrate that is quenched until cleaved by the protease, at which point it fluoresces.[16]

  • Assay Setup: In a microplate, add the assay buffer to all wells. Add the test compound (e.g., amprenavir at various concentrations) to the experimental wells. Add a positive control inhibitor (like pepstatin) and a negative control (vehicle) to respective wells.

  • Enzyme Addition: Add the HIV-1 protease solution to all wells except for a substrate control well. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[16]

  • Substrate Addition & Measurement: Add the fluorogenic substrate solution to all wells to initiate the reaction. Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition: Measure the fluorescence intensity kinetically over a period of 1 to 3 hours at 37°C.[16] The rate of increase in fluorescence is proportional to the protease activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce protease activity by 50%).

Conclusion

This compound represents a successful application of prodrug technology in antiretroviral therapy. By masking the active drug, amprenavir, with a phosphate ester group, its solubility and oral absorption characteristics were significantly improved. The rapid and efficient in vivo hydrolysis by intestinal alkaline phosphatases ensures the timely release of the active amprenavir, which effectively suppresses viral replication by inhibiting HIV-1 protease. This targeted delivery and improved pharmacokinetic profile have established this compound as a valuable component in the armamentarium against HIV-1.

References

In Vivo Conversion of Fosamprenavir to Amprenavir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosamprenavir is a phosphate ester prodrug of the human immunodeficiency virus (HIV-1) protease inhibitor amprenavir. Developed to improve upon the bioavailability and reduce the pill burden associated with amprenavir, this compound undergoes rapid and extensive hydrolysis in vivo to yield the active therapeutic agent, amprenavir. This conversion is primarily mediated by intestinal alkaline phosphatase in the gut epithelium during absorption. This technical guide provides a comprehensive overview of the in vivo conversion of this compound to amprenavir, including quantitative pharmacokinetic data, detailed experimental protocols for its study, and visualizations of the metabolic pathway and experimental workflows.

The Metabolic Conversion Pathway

This compound is designed as a more water-soluble precursor to amprenavir. Upon oral administration, it is rapidly hydrolyzed in the gastrointestinal tract. The primary enzyme responsible for this biotransformation is intestinal alkaline phosphatase, which is abundant in the brush border of the intestinal epithelium.[1] This enzymatic action cleaves the phosphate group from this compound, releasing amprenavir and inorganic phosphate.[1][2] The liberated amprenavir is then absorbed into the systemic circulation. Preclinical studies suggest that the conversion of this compound to amprenavir is virtually complete, with negligible systemic exposure to the prodrug itself.

Below is a diagram illustrating the metabolic conversion of this compound to amprenavir.

Fosamprenavir_Conversion This compound This compound Intestinal_Alkaline_Phosphatase Intestinal Alkaline Phosphatase This compound->Intestinal_Alkaline_Phosphatase Amprenavir Amprenavir (Active Drug) Absorption Absorption into Systemic Circulation Amprenavir->Absorption Inorganic_Phosphate Inorganic Phosphate Intestinal_Alkaline_Phosphatase->Amprenavir Hydrolysis Intestinal_Alkaline_Phosphatase->Inorganic_Phosphate

Metabolic conversion of this compound to amprenavir.

Quantitative Pharmacokinetic Data

The conversion of this compound to amprenavir results in quantifiable plasma concentrations of amprenavir within 15 minutes of oral administration, with peak concentrations typically reached between 1.5 to 2 hours post-dose.[3] The pharmacokinetic profile of amprenavir can be significantly altered by co-administration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary route of amprenavir metabolism.[3] This co-administration, known as "boosting," leads to higher and more sustained plasma concentrations of amprenavir.

The following tables summarize key pharmacokinetic parameters of amprenavir following the administration of this compound under different dosing regimens.

Table 1: Pharmacokinetic Parameters of Amprenavir after Single-Dose this compound Administration in Healthy Adults

This compound DoseCo-administered Ritonavir DoseCmax (ng/mL)AUC (ng·h/mL)Tmax (h)
1400 mgNone4193202001.5 - 2
1400 mg200 mg6621398001.5 - 2

Table 2: Steady-State Pharmacokinetic Parameters of Amprenavir after Multiple-Dose this compound Administration in HIV-Infected Adults

This compound Dose (Twice Daily)Co-administered Ritonavir Dose (Twice Daily)Cmax (ng/mL)AUC₀₋₁₂ (ng·h/mL)Cτ (ng/mL)
700 mg100 mg5510427002400
1400 mgNone320017400900

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration; Cτ: Trough plasma concentration.

Experimental Protocols

The study of the in vivo conversion of this compound to amprenavir involves both in vitro and in vivo experimental models. Key methodologies are detailed below.

In Vitro Conversion Using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model to study intestinal drug absorption and metabolism. When cultured on semi-permeable supports, these cells differentiate to form a monolayer with morphological and functional similarities to the human intestinal epithelium, including the expression of intestinal alkaline phosphatase.

Objective: To determine the rate and extent of this compound conversion to amprenavir and the permeability of amprenavir across the Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

  • Transwell® permeable supports (e.g., 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound and amprenavir analytical standards

  • LC-MS/MS system for sample analysis

Protocol:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm² before initiating the transport study.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.

    • Add the transport buffer to the basolateral (receiver) chamber.

    • Add a solution of this compound in transport buffer to the apical (donor) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, collect samples from the apical chamber and lyse the cells to determine the intracellular concentrations of this compound and amprenavir.

  • Sample Analysis:

    • Analyze the concentrations of this compound and amprenavir in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) of amprenavir.

    • Determine the rate of this compound disappearance and the rate of amprenavir appearance in both the apical and basolateral compartments.

Below is a workflow diagram for the Caco-2 cell permeability assay.

Caco2_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Culture_Cells Culture for 21-25 days to form a monolayer Seed_Cells->Culture_Cells Monitor_TEER Monitor TEER to confirm monolayer integrity Culture_Cells->Monitor_TEER Wash_Monolayer Wash monolayer with transport buffer Monitor_TEER->Wash_Monolayer Add_this compound Add this compound solution to apical side Wash_Monolayer->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Collect_Samples Collect samples from basolateral and apical sides at time points Incubate->Collect_Samples LCMS_Analysis Analyze this compound and amprenavir concentrations by LC-MS/MS Collect_Samples->LCMS_Analysis Calculate_Papp Calculate apparent permeability (Papp) LCMS_Analysis->Calculate_Papp Determine_Conversion_Rate Determine conversion rate LCMS_Analysis->Determine_Conversion_Rate

Workflow for Caco-2 permeability and conversion assay.
Quantification of Amprenavir in Plasma by HPLC

A robust and sensitive High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying amprenavir concentrations in plasma samples from clinical and preclinical studies.

Objective: To determine the concentration of amprenavir in human plasma.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 analytical column

  • Acetonitrile, methanol, and water (HPLC grade)

  • Phosphate buffer

  • Internal standard (e.g., another protease inhibitor not present in the sample)

  • Plasma samples

  • Solid-phase extraction (SPE) cartridges

Protocol:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge with methanol followed by water.

    • Add an internal standard to the plasma sample.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interfering substances.

    • Elute amprenavir and the internal standard with a high-organic solvent mixture (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Perform chromatographic separation on a C18 column using a mobile phase consisting of a mixture of phosphate buffer and acetonitrile.

    • Detect amprenavir and the internal standard using a UV detector at a specified wavelength (e.g., 264 nm).

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known amounts of amprenavir into blank plasma and processing these standards alongside the unknown samples.

    • Calculate the ratio of the peak area of amprenavir to the peak area of the internal standard.

    • Determine the concentration of amprenavir in the unknown samples by interpolating from the calibration curve.

Enzyme Kinetics

Conclusion

The in vivo conversion of this compound to its active metabolite, amprenavir, is a rapid and efficient process primarily mediated by intestinal alkaline phosphatase. This biotransformation is a critical determinant of the drug's pharmacokinetic profile and therapeutic efficacy. The use of this compound as a prodrug has successfully addressed the formulation and pill burden challenges associated with amprenavir, representing a significant advancement in HIV-1 protease inhibitor therapy. Further research to elucidate the specific enzyme kinetics of this compound hydrolysis could provide a more complete understanding of its metabolic fate and potentially inform the development of future prodrug strategies.

References

An In-depth Technical Guide to Fosamprenavir Calcium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fosamprenavir calcium, a critical antiretroviral agent. The document details its chemical structure, physicochemical properties, mechanism of action, and synthesis, offering valuable insights for professionals in the field of drug development and virology.

Chemical Structure and Properties

This compound calcium is the monocalcium salt of this compound, a prodrug of the human immunodeficiency virus (HIV) protease inhibitor, amprenavir.[1][2][3] The chemical name is (3S)-tetrahydrofuran-3-yl (1S,2R)-3-[--INVALID-LINK--amino]-1-benzyl-2-(phosphonooxy) propylcarbamate monocalcium salt.[4] It is a single stereoisomer with the (3S)(1S,2R) configuration.[4]

Below is the structural formula of this compound calcium:

Caption: Structural Formula of this compound.

Physicochemical Properties

The key quantitative data for this compound calcium are summarized in the table below, providing a clear reference for its fundamental chemical and physical characteristics.

PropertyValueReference(s)
Molecular Formula C₂₅H₃₄CaN₃O₉PS[1][2][4]
Molecular Weight 623.7 g/mol [1][4]
CAS Number 226700-81-8[1]
Appearance White to cream-colored solid; White microcrystalline needles[3][5]
Solubility Approx. 0.31 mg/mL in water at 25°C. Sparingly soluble in water but freely soluble in Acetonitrile, DMF, DMSO, ethanol, and methanol.[5][6]
IUPAC Name calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate[1][2]

Mechanism of Action: A Prodrug Approach

This compound itself possesses little to no antiviral activity in vitro.[5] It is a prodrug designed for enhanced bioavailability.[3] Following oral administration, it is rapidly and almost completely hydrolyzed by cellular phosphatases in the gut epithelium during absorption.[5][7][8][9] This enzymatic cleavage removes the phosphate group, converting this compound into its active metabolite, amprenavir, and inorganic phosphate.[5]

Amprenavir is a potent inhibitor of HIV-1 protease.[7][8] This viral enzyme is crucial for the lifecycle of HIV, as it cleaves the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[7][8] Amprenavir competitively binds to the active site of HIV-1 protease, preventing this proteolytic processing.[7][8][9] Consequently, the virus is unable to assemble new, mature virions, resulting in the formation of immature, non-infectious viral particles.[7][8] This disruption of the viral replication cycle leads to a reduction in viral load.[9]

This compound Mechanism of Action Mechanism of this compound Action cluster_host Host Body (Gut Epithelium & Systemic Circulation) cluster_virus HIV-infected Cell FOS This compound Calcium (Oral Administration) Phosphatases Cellular Phosphatases FOS->Phosphatases Hydrolysis APV Amprenavir (Active Metabolite) HIV_Protease HIV-1 Protease APV->HIV_Protease Inhibition Phosphatases->APV Mature_Proteins Mature Viral Proteins & Enzymes HIV_Protease->Mature_Proteins NonInfectious_Virion Immature, Non-infectious Virion HIV_Protease->NonInfectious_Virion Blocked Cleavage Polyproteins Gag & Gag-Pol Polyproteins Polyproteins->HIV_Protease Cleavage Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Infectious_Virion Infectious HIV Virion Virion_Assembly->Infectious_Virion

Caption: Prodrug activation of this compound and subsequent inhibition of HIV-1 protease.

Experimental Protocols: Synthesis

The synthesis of this compound calcium has been described in patent literature. A representative process involves the reaction of key intermediates to form the this compound molecule, followed by salt formation.[10][11]

Example Protocol for the Preparation of Pure this compound Calcium

This protocol is adapted from methodologies described in patent filings.[11]

Materials:

  • (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide (Intermediate III)

  • (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (Intermediate IIa)

  • Triethylamine

  • Dichloromethane

  • 10% Sodium Bicarbonate Solution

  • Water

  • Methanol

Procedure:

  • A mixture of 100 g (0.23 mol) of Intermediate III, 65 g (0.28 mol) of Intermediate IIa, and 24 g (0.23 mol) of triethylamine in 800 ml of dichloromethane is prepared.[11]

  • The reaction mixture is stirred at ambient temperature for 4 hours.[11]

  • Following the reaction period, the mixture is extracted with a 10% sodium bicarbonate solution.[11]

  • The organic layer is separated, washed with water, and then concentrated.[11]

  • To the concentrated mass, 1000 ml of methanol is added, and the mixture is heated to 60-65°C.[11]

  • The solution is then cooled to 25°C, and the resulting solid is filtered.[11]

  • The filtered solid is washed with methanol and dried to yield the crude product.[11]

  • Further purification involves steps such as recrystallization from an ethanol-water mixture and a final wash with methanol to obtain pure this compound calcium.[11]

Note: This is an exemplary protocol and requires appropriate laboratory safety measures and optimization for specific applications.

This compound Synthesis Workflow General Synthesis Workflow for this compound Calcium Start Starting Intermediates: 1. (2R,3S)-N-(3-amino-2-hydroxy...) 2. (S)-3-tetrahydrofuranyl-N-... Reaction Reaction in Dichloromethane with Triethylamine (4 hours, ambient temp) Start->Reaction Extraction Extraction (10% Sodium Bicarbonate) Reaction->Extraction Wash_Concentrate Organic Layer Separation, Wash (Water) & Concentration Extraction->Wash_Concentrate Crystallization Addition of Methanol, Heating (60-65°C) & Cooling (25°C) Wash_Concentrate->Crystallization Filtration Filtration, Washing & Drying Crystallization->Filtration Purification Further Purification (e.g., Recrystallization) Filtration->Purification End Pure this compound Calcium Purification->End

Caption: A simplified workflow for the chemical synthesis of this compound calcium.

Metabolism and Drug Interactions

The active metabolite, amprenavir, is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][7] This metabolic pathway is a critical consideration for drug-drug interactions. Amprenavir is not only a substrate but also an inhibitor and a suggested inducer of CYP3A4.[5]

This dual role necessitates caution when co-administering this compound with other drugs that are substrates, inhibitors, or inducers of CYP3A4.[5]

  • Inhibitors of CYP3A4 (e.g., ketoconazole): Can increase plasma concentrations of amprenavir, potentially requiring a dosage reduction of this compound.[8]

  • Inducers of CYP3A4 (e.g., rifampin, phenobarbital, phenytoin): Can significantly decrease plasma concentrations of amprenavir, potentially leading to a loss of therapeutic efficacy.[7][8]

  • Substrates of CYP3A4: this compound can alter the metabolism of co-administered drugs. For example, it can increase the serum concentration of dronedarone or decrease the metabolism of drospirenone.[7] It should not be administered with drugs like terfenadine, astemizole, or cisapride, where altered metabolism could lead to serious adverse events.[8]

This compound is frequently co-administered with a low dose of ritonavir, another protease inhibitor that is a potent CYP3A4 inhibitor.[12] This "boosting" strategy slows the metabolism of amprenavir, increasing its plasma concentration and half-life, which allows for a reduced dosing frequency and improved patient adherence.[12]

Metabolism and Drug Interactions This compound Metabolism and Drug Interaction Pathways cluster_interactions Drug-Drug Interactions cluster_outcomes Clinical Outcomes of Interactions FOS This compound APV Amprenavir (Active Drug) FOS->APV Hydrolysis (Gut) CYP3A4 CYP3A4 Enzyme (in Liver) APV->CYP3A4 Metabolism APV->CYP3A4 Inhibits Altered_Substrate_Metabolism Altered Metabolism of Other Drugs APV->Altered_Substrate_Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites Inducers CYP3A4 Inducers (e.g., Rifampin) Inducers->CYP3A4 Increases Activity Decreased_APV Decreased Amprenavir Concentration (Loss of Efficacy) Inducers->Decreased_APV Inhibitors CYP3A4 Inhibitors (e.g., Ritonavir, Ketoconazole) Inhibitors->CYP3A4 Decreases Activity Increased_APV Increased Amprenavir Concentration (Boosting / Potential Toxicity) Inhibitors->Increased_APV Substrates Other CYP3A4 Substrates

References

Preclinical Evaluation of Fosamprenavir as a Novel Therapeutic for Laryngopharyngeal Reflux: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research evaluating fosamprenavir as a potential treatment for Laryngopharyngeal Reflux (LPR). LPR, a condition characterized by the backflow of stomach contents into the larynx and pharynx, is a prevalent and often difficult-to-manage condition.[1][2] Current treatments, such as proton pump inhibitors (PPIs), are often ineffective as they do not address the damage caused by non-acidic components of the refluxate, primarily the digestive enzyme pepsin.[2][3] Emerging preclinical evidence points to the potential of repurposing the HIV protease inhibitor this compound to directly inhibit pepsin and thereby prevent laryngeal damage.[3][4]

Mechanism of Action: Targeting Pepsin-Mediated Damage

The foundational principle behind the investigation of this compound for LPR is its ability to inhibit pepsin.[3][4] Pepsin, active even in weakly acidic or non-acidic environments typical of the laryngopharynx, is considered a primary agent of tissue damage in LPR.[2][3][5] The active form of this compound, amprenavir, has been shown to bind to and inhibit pepsin, thus neutralizing its damaging effects on laryngeal tissues.[3][6] This targeted approach offers a significant advantage over traditional acid-suppressive therapies.

The proposed mechanism involves the inhibition of pepsin-mediated disruption of the laryngeal epithelial barrier.[7][8] Pepsin is thought to cause damage through the cleavage of E-cadherin, a key cell adhesion molecule, which leads to a breakdown in tissue integrity and triggers downstream inflammatory pathways, including the dysregulation of matrix metalloproteinases (MMPs).[6][7][8] By inhibiting pepsin, amprenavir is hypothesized to prevent these initial molecular events.

cluster_0 Laryngopharyngeal Reflux Event cluster_1 Cellular Level cluster_2 Therapeutic Intervention pepsin Pepsin in Refluxate laryngeal_epithelium Laryngeal Epithelium pepsin->laryngeal_epithelium interacts with e_cadherin E-cadherin pepsin->e_cadherin cleaves mmp MMP Dysregulation e_cadherin->mmp leads to damage Epithelial Barrier Disruption & Inflammation mmp->damage This compound This compound (Amprenavir) This compound->pepsin inhibits cluster_0 Induction of Laryngeal Injury cluster_1 Treatment Protocol cluster_2 Outcome Assessment injury Mechanical Laryngeal Injury (Once weekly for 2 weeks) instillation Pepsin/Solvent Instillation (pH 7) (3 days/week for 4 weeks) injury->instillation treatment Inhibitor Administration (this compound or Darunavir) (5 days/week for 4 weeks) collection Larynx Collection instillation->collection gavage Oral Gavage treatment->gavage aerosol Aerosol Inhalation treatment->aerosol analysis Histopathologic Analysis collection->analysis

References

A Technical Guide to the Fosamprenavir Binding Site on HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamprenavir is a critical antiretroviral agent used in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a prodrug, its therapeutic efficacy is mediated by its active metabolite, amprenavir, which is a potent, competitive inhibitor of the HIV-1 protease. This enzyme is essential for the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins required for virion assembly. Inhibition of the protease results in the production of immature, non-infectious viral particles. This technical guide provides an in-depth analysis of the amprenavir binding site within the HIV-1 protease, detailing the molecular interactions, quantitative binding affinities, and the experimental methodologies used to elucidate this critical drug-target interface.

Mechanism of Action: From Prodrug to Active Inhibitor

This compound itself possesses minimal antiviral activity.[1] Following oral administration, it is rapidly and extensively hydrolyzed by cellular phosphatases, primarily within the gut epithelium, to yield the active drug, amprenavir, and inorganic phosphate.[2][3][4] This conversion allows for slower release and improved pharmacokinetic properties compared to direct administration of amprenavir.[2]

Amprenavir functions as a competitive inhibitor by binding directly to the active site of the HIV-1 protease.[2][3] This binding is reversible and prevents the enzyme from processing the viral Gag and Gag-Pol polyprotein precursors.[1][2] The HIV-1 protease is a homodimeric aspartyl protease, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site.[5] Amprenavir was designed as a peptidomimetic that mimics the tetrahedral transition state of the natural substrate's peptide bond hydrolysis.[6]

Fosamprenavir_Activation cluster_products This compound This compound (Prodrug) Amprenavir Amprenavir (Active Inhibitor) This compound->Amprenavir  Cellular Phosphatases (in Gut Epithelium)   Phosphate Inorganic Phosphate

Figure 1. Prodrug activation pathway of this compound.

The Amprenavir Binding Site and Molecular Interactions

Amprenavir binds within the C2-symmetric, cylindrically shaped active-site cavity of the HIV-1 protease dimer. This cavity is located at the dimer interface and is capped by two flexible β-hairpin structures known as "flaps" (residues 45-55 and 45'-55').[4][6] The binding of the inhibitor induces a conformational change, closing the flaps over the active site.

The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues from the catalytic site, the flaps, and the S1/S2 subsites of the protease.

  • Catalytic Site Interaction : The most critical interaction involves the central hydroxyl group of amprenavir's hydroxyethylamine core. This group acts as a transition-state mimic and forms strong hydrogen bonds with the carboxylate oxygens of the catalytic dyad, Asp25 and Asp25'.[6][7]

  • Main Chain Hydrogen Bonds : Amprenavir forms several hydrogen bonds with the main-chain atoms of the protease. These include interactions with the amide of Asp30' and both the amide and carbonyl oxygen of Asp30.[6]

  • Water-Mediated Bonds : A conserved water molecule (Wat301) often plays a crucial role in mediating hydrogen bonds between the inhibitor's sulfonamide group and the carbonyl oxygens of the flap residues, typically Ile50 and Ile50'.

  • Hydrophobic and van der Waals Interactions : The inhibitor's lipophilic groups, including the isobutyl group, benzyl group, and tetrahydrofuran (THF) moiety, fit into hydrophobic pockets within the active site. These groups make significant van der Waals contacts with residues such as Val32, Ile47, Ile50, Ile54, Pro81, and Ile84, contributing substantially to the binding affinity.[6][8] The THF group makes weak hydrogen bonds with the main-chain amides of Asp29 and Asp30.[9]

Amprenavir_Binding cluster_protease HIV-1 Protease Active Site Residues Asp25_25 Asp25 / Asp25' (Catalytic Dyad) Asp29_30 Asp29 / Asp30 (S2 Subsite) Ile50_50 Ile50 / Ile50' (Flap Tip) Hydrophobic Hydrophobic Pocket (Val32, Ile47, Ile84, etc.) Amprenavir Amprenavir Amprenavir->Asp25_25 Strong H-Bonds (Central Hydroxyl) Amprenavir->Asp29_30 H-Bonds (THF & Main Chain) Amprenavir->Ile50_50 Water-Mediated H-Bonds (Sulfonamide) Amprenavir->Hydrophobic van der Waals Interactions

Figure 2. Key molecular interactions at the amprenavir binding site.

Quantitative Binding Data

The affinity of amprenavir for HIV-1 protease has been extensively quantified. Binding is characterized by sub-nanomolar inhibition constants (Ki) and picomolar dissociation constants (Kd) for the wild-type enzyme. The emergence of drug resistance mutations, however, can significantly reduce this affinity.

Protease VariantKi (nM)Kd (pM)Fold Change vs. WTReference(s)
Wild-Type (WT) 0.16200 - 390-[1][2][10]
V32I 1.6-10[2]
I50V 4.829,40030 - 147[1][2]
I54V 0.48-3[2]
I54M 0.48-3[2]
I84V 0.96-6[2]
L90M 0.16-1[2]
V82F/I84V -20,800104[1]
MDR (L63P/V82T/I84V) -2,0005.1[10]

Note: Ki and Kd values are determined by different experimental methods (Enzyme Kinetics vs. ITC) and conditions, which can lead to variations in reported absolute values. The fold change provides a relative measure of the impact of mutations.

Experimental Protocols

Enzyme Inhibition Assay (Determination of Ki)

This assay measures the ability of an inhibitor to reduce the catalytic rate of the protease. It is commonly performed using a fluorogenic substrate and Fluorescence Resonance Energy Transfer (FRET).

Protocol Outline:

  • Reagent Preparation :

    • Assay Buffer : Typically 100 mM Sodium Acetate (pH 4.7-5.0), 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% BSA.[8]

    • HIV-1 Protease : Recombinant enzyme is diluted to a final concentration of ~5-25 pM in cold assay buffer.[8]

    • Fluorogenic Substrate : A FRET peptide substrate (e.g., based on a natural cleavage site) with a fluorophore (e.g., EDANS, HiLyte Fluor 488) and a quencher (e.g., DABCYL, QXL 520) is prepared in DMSO and then diluted in assay buffer to a final concentration near its Km value (e.g., 2 µM).[7][8]

    • Inhibitor (Amprenavir) : A stock solution in DMSO is serially diluted to create a range of concentrations.

  • Assay Procedure :

    • In a 96-well microplate, add the inhibitor dilutions.

    • Add the diluted HIV-1 protease solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition :

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate wavelengths (e.g., Ex/Em = 330/450 nm or 340/490 nm).[7][11] The cleavage of the substrate separates the fluorophore from the quencher, resulting in a signal increase.

  • Data Analysis :

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation or a suitable kinetic model for tight-binding inhibitors.[2]

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (37°C) cluster_data 3. Data Acquisition & Analysis A Prepare Serial Dilutions of Amprenavir D Incubate Protease with Amprenavir A->D B Dilute Recombinant HIV-1 Protease B->D C Prepare FRET Substrate Solution E Initiate Reaction with Substrate C->E D->E F Measure Fluorescence Increase (Kinetic Mode) E->F G Calculate Reaction Rates & Determine IC50 F->G H Calculate Ki Value G->H

Figure 3. Experimental workflow for an enzyme inhibition FRET assay.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.

Protocol Outline:

  • Sample Preparation :

    • Buffer : Both the protease and inhibitor solutions must be prepared in identical, degassed buffer (e.g., 10 mM sodium acetate pH 5.0, 2% DMSO).[10] Buffer mismatch can cause large dilution artifacts.

    • HIV-1 Protease : A solution of purified protease (~10-20 µM) is placed in the ITC sample cell.

    • Inhibitor (Amprenavir) : A concentrated solution of amprenavir (~100-150 µM) is loaded into the injection syringe.

  • Displacement Titration for High Affinity :

    • Because amprenavir binds too tightly for accurate Kd determination by direct titration, a competitive displacement method is used.[1]

    • A weak-binding inhibitor (e.g., acetyl-pepstatin) is added to the protease solution in the sample cell at a concentration sufficient to partially occupy the active site.[12]

    • The high-affinity inhibitor (amprenavir) is then titrated into the cell from the syringe. The heat change measured is a result of amprenavir displacing the weaker inhibitor.

  • ITC Experiment :

    • The instrument maintains a constant temperature (e.g., 25°C).

    • A series of small, precise injections (e.g., 10 µL) of the amprenavir solution are made into the protease solution.

    • The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection. Each injection produces a heat-rate peak.

  • Data Analysis :

    • The area of each peak is integrated to yield the heat change (ΔH) for that injection.

    • These values are plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a competitive binding model. This analysis, combined with data from a separate titration of the weak binder alone, allows for the accurate calculation of Kd, ΔH, and ΔS for the high-affinity amprenavir interaction.[1][12]

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the amprenavir-protease complex, revealing the precise atomic-level interactions.

Protocol Outline:

  • Protein Expression and Purification : Wild-type or mutant HIV-1 protease is overexpressed (e.g., in E. coli) and purified from inclusion bodies using chromatography techniques.[13]

  • Complex Formation : The purified protease is refolded in the presence of an excess of amprenavir to ensure saturation of the active site.[13]

  • Crystallization : The protease-inhibitor complex is crystallized, often using the hanging-drop vapor diffusion method. A solution of the complex is mixed with a precipitant solution and allowed to equilibrate, promoting the slow growth of single crystals.[13]

  • Data Collection and Structure Solution :

    • The crystal is exposed to a high-intensity X-ray beam (e.g., from a synchrotron source).

    • The diffraction pattern is recorded as the crystal is rotated.

    • The diffraction data are processed to determine the electron density map of the complex. A model of the protein and inhibitor is built into this map and refined to yield the final atomic coordinates of the complex.[4][6]

References

A Comparative Pharmacological Profile: Fosamprenavir Versus Amprenavir

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological profiles of fosamprenavir and its active metabolite, amprenavir, both potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease. This compound, a phosphate ester prodrug of amprenavir, was developed to improve upon the pharmacokinetic properties and pill burden associated with amprenavir. This document will delve into the comparative pharmacokinetics, efficacy, and safety of these two antiretroviral agents, supported by quantitative data from key clinical trials. Detailed experimental methodologies are provided, and critical pathways and workflows are visualized to offer a clear and thorough understanding for researchers, scientists, and drug development professionals in the field of HIV therapeutics.

Introduction: The Evolution from Amprenavir to this compound

Amprenavir was a notable advancement in the landscape of HIV-1 protease inhibitors (PIs); however, its clinical utility was hampered by a large pill burden and inconvenient dosing schedules.[1] To address these limitations, this compound, a water-soluble phosphate ester prodrug of amprenavir, was developed.[2][3] Upon oral administration, this compound is rapidly and extensively hydrolyzed by alkaline phosphatases in the intestinal epithelium to amprenavir and inorganic phosphate.[2][3][4][5] This bioconversion results in a slower release of amprenavir, leading to an improved pharmacokinetic profile that allows for a reduced pill burden and more flexible dosing options.[1][3][6][7]

Mechanism of Action

Both this compound (via its conversion to amprenavir) and amprenavir are potent, competitive inhibitors of HIV-1 protease.[8] This viral enzyme is crucial for the post-translational processing of the viral Gag and Gag-Pol polyproteins into mature, functional proteins essential for the assembly of infectious virions. By binding to the active site of the protease, amprenavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.

cluster_hiv_lifecycle HIV-1 Lifecycle in Host Cell cluster_inhibition Mechanism of Amprenavir Action cluster_outcome Result Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA Transcription Transcription Proviral DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Precursor Proteins Translation->Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Binding Binding HIV-1 Protease->Binding Mature Infectious Virions Mature Infectious Virions HIV-1 Protease->Mature Infectious Virions Formation of Amprenavir Amprenavir Amprenavir->Binding Inactive Complex Inactive HIV-1 Protease-Amprenavir Complex Cleavage of Polyproteins Blocked Binding->Inactive Complex Immature Virions Immature Virions Inactive Complex->Immature Virions Formation of

Caption: Mechanism of action of amprenavir as an HIV-1 protease inhibitor.

Comparative Pharmacokinetics

The primary advantage of this compound lies in its improved pharmacokinetic profile compared to amprenavir. A key head-to-head study provides valuable comparative data.

Data Presentation

The following table summarizes the steady-state pharmacokinetic parameters of amprenavir following the administration of this compound versus amprenavir in HIV-1-infected patients.

ParameterThis compound (1,395 mg BID)This compound (1,860 mg BID)Amprenavir (1,200 mg BID)
AUC (µg*h/mL) Equivalent to AmprenavirEquivalent to Amprenavir-
Cmax (µg/mL) ~30% Lower than Amprenavir~30% Lower than Amprenavir-
Cmin (µg/mL) ~28% Higher than Amprenavir~46% Higher than Amprenavir-
Data derived from a six-week randomized controlled trial.[9]
Experimental Protocols

Study Design: A six-week, randomized, open-label, multicenter, parallel-group study was conducted to compare the pharmacokinetics, safety, and antiviral activity of two twice-daily (BID) doses of this compound versus amprenavir BID in HIV-1-infected adults.[9]

Patient Population: Eligible patients were HIV-1-infected adults with plasma HIV-1 RNA levels ≥5,000 copies/mL and CD4+ cell counts ≥100 cells/mm³. Patients were either antiretroviral-naive or had not received antiretroviral therapy for at least 16 weeks prior to the study.

Treatment Regimens:

  • Group 1: this compound 1,395 mg BID + Abacavir 300 mg BID + Lamivudine 150 mg BID

  • Group 2: this compound 1,860 mg BID + Abacavir 300 mg BID + Lamivudine 150 mg BID

  • Group 3: Amprenavir 1,200 mg BID + Abacavir 300 mg BID + Lamivudine 150 mg BID

Pharmacokinetic Sampling and Analysis: Intensive pharmacokinetic sampling was performed on day 28 of treatment over a 12-hour dosing interval. Plasma concentrations of amprenavir were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method. Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and minimum plasma concentration (Cmin), were calculated using non-compartmental methods.

cluster_workflow Pharmacokinetic Study Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Arm 1 Treatment Arm 1 Randomization->Treatment Arm 1 Treatment Arm 2 Treatment Arm 2 Randomization->Treatment Arm 2 Treatment Arm 3 Treatment Arm 3 Randomization->Treatment Arm 3 Treatment Arm 1\n(this compound 1395mg BID) Treatment Arm 1 (this compound 1395mg BID) Treatment Arm 2\n(this compound 1860mg BID) Treatment Arm 2 (this compound 1860mg BID) Treatment Arm 3\n(Amprenavir 1200mg BID) Treatment Arm 3 (Amprenavir 1200mg BID) Day 28: Intensive PK Sampling Day 28: Intensive PK Sampling Plasma Sample Processing Plasma Sample Processing Day 28: Intensive PK Sampling->Plasma Sample Processing HPLC-MS/MS Analysis HPLC-MS/MS Analysis Plasma Sample Processing->HPLC-MS/MS Analysis Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation HPLC-MS/MS Analysis->Pharmacokinetic Parameter Calculation Treatment Arm 1->Day 28: Intensive PK Sampling Treatment Arm 2->Day 28: Intensive PK Sampling Treatment Arm 3->Day 28: Intensive PK Sampling

Caption: Experimental workflow for the comparative pharmacokinetic study.

Comparative Efficacy

The antiviral efficacy of this compound is comparable to that of amprenavir, as both rely on the same active moiety.

Data Presentation
Efficacy Endpoint (Day 28)This compound (1,395 mg BID)This compound (1,860 mg BID)Amprenavir (1,200 mg BID)
Mean Change in Plasma HIV-1 RNA (log10 copies/mL) ~ -2.0~ -2.0~ -2.0
Mean Change in CD4+ Cell Count (cells/mm³) ~ +100~ +100~ +100
Data derived from a six-week randomized controlled trial.[9]
Experimental Protocols

Virological and Immunological Assessments: Plasma HIV-1 RNA levels were quantified at baseline and at specified time points during the study using a validated polymerase chain reaction (PCR) assay (e.g., Roche Amplicor HIV-1 MONITOR® Test). CD4+ T-lymphocyte counts were determined at the same time points by flow cytometry.

Comparative Safety and Tolerability

The safety profiles of this compound and amprenavir are similar, with gastrointestinal disturbances and rash being the most commonly reported adverse events.[1][10][11] However, this compound appears to be associated with a lower incidence of gastrointestinal side effects.[9]

Data Presentation
Adverse EventThis compound-treated PatientsAmprenavir-treated Patients
Gastrointestinal Symptoms Fewer reportedMore frequently reported
Rash Similar incidenceSimilar incidence
Qualitative comparison from a six-week randomized controlled trial.[9]
Experimental Protocols

Safety Monitoring: The safety and tolerability of the treatment regimens were assessed through the regular monitoring and recording of all adverse events, physical examinations, and clinical laboratory tests (hematology, serum chemistry, and urinalysis) at baseline and throughout the study. The severity of adverse events was graded according to a standardized scale.

Drug Interactions

Amprenavir is a substrate, inhibitor, and inducer of the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][10] This predisposes it to numerous drug-drug interactions. Co-administration with potent CYP3A4 inhibitors, such as ritonavir, significantly increases amprenavir plasma concentrations, a strategy often employed to "boost" its efficacy and allow for lower, less frequent dosing.[1][4][6] Conversely, co-administration with CYP3A4 inducers can decrease amprenavir levels. As this compound is a prodrug of amprenavir, it is subject to the same drug interaction profile once converted to the active form.

cluster_metabolism Amprenavir Metabolism and Interactions cluster_interactions Drug-Drug Interactions Amprenavir Amprenavir CYP3A4 Enzyme CYP3A4 Enzyme Amprenavir->CYP3A4 Enzyme Metabolized by Inactive Metabolites Inactive Metabolites CYP3A4 Enzyme->Inactive Metabolites Ritonavir (CYP3A4 Inhibitor) Ritonavir (CYP3A4 Inhibitor) Ritonavir (CYP3A4 Inhibitor)->CYP3A4 Enzyme Inhibits Increased Amprenavir Levels Increased Amprenavir Levels Ritonavir (CYP3A4 Inhibitor)->Increased Amprenavir Levels CYP3A4 Inducers (e.g., Rifampin) CYP3A4 Inducers (e.g., Rifampin) CYP3A4 Inducers (e.g., Rifampin)->CYP3A4 Enzyme Induces Decreased Amprenavir Levels Decreased Amprenavir Levels CYP3A4 Inducers (e.g., Rifampin)->Decreased Amprenavir Levels

Caption: Amprenavir's metabolism via CYP3A4 and key drug interactions.

Resistance

The resistance profile of this compound is consistent with that of amprenavir.[11] The primary mutation associated with resistance to amprenavir is I50V in the HIV-1 protease gene.[1][6] The accumulation of additional mutations can further decrease susceptibility. Cross-resistance with other PIs can occur, but is not universal.[1]

Conclusion

This compound represents a significant pharmacological advancement over amprenavir. By serving as a prodrug, it provides a more favorable pharmacokinetic profile, characterized by equivalent overall exposure (AUC) but with a lower peak concentration and a higher trough concentration. This allows for a reduced pill burden and improved dosing convenience, which can contribute to better patient adherence. The efficacy and resistance profiles of this compound are comparable to those of amprenavir. While the overall safety profiles are similar, this compound appears to offer a modest benefit in terms of gastrointestinal tolerability. For researchers and drug development professionals, the successful evolution of amprenavir to this compound serves as a prime example of how prodrug strategies can be effectively employed to optimize the clinical utility of potent therapeutic agents.

References

The Journey of Fosamprenavir: From Prodrug Concept to Clinical Application

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fosamprenavir, a phosphate ester prodrug of the human immunodeficiency virus (HIV) protease inhibitor amprenavir, represents a significant advancement in antiretroviral therapy.[1][2] Its development was driven by the need to improve upon the pharmacokinetic profile and pill burden associated with its active form, amprenavir, thereby enhancing patient adherence and therapeutic efficacy.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of this compound, with a focus on the scientific and technical details relevant to researchers and drug development professionals.

Chemical Synthesis

The synthesis of this compound calcium involves a multi-step process, with several reported methods for the creation of the key intermediate, (1S,2R)-1-benzyl-2-hydroxy-3-[N-(4-nitrophenylsulfonyl)-N-isobutylamino]propylcarbamic acid (3S)-tetrahydro-3-furanyl ester. A common pathway begins with the reaction of a chiral epoxide with isobutylamine, followed by a series of protection and deprotection steps to introduce the necessary functional groups. The final steps involve phosphorylation and salt formation to yield the stable and more water-soluble this compound calcium salt.[5][6]

Representative Synthetic Scheme:

A simplified representation of a synthetic route to a key intermediate of this compound is as follows:

  • Amine Formation: Reaction of a chiral epoxide with isobutylamine in refluxing ethanol.

  • Protection: The resulting secondary amine is protected with benzyl chloroformate.

  • Selective Deprotection: Removal of a protecting group to yield a primary amine.

  • Carbamate Formation: The primary amine is reacted with 3(S)-tetrahydrofuryl N-succinimidyl carbonate.

  • Deprotection: Hydrogenation to yield a secondary amine.

  • Sulfonamide Formation: Condensation with 4-nitrophenylsulfonyl chloride to produce the sulfonamide intermediate.

This intermediate then undergoes further steps, including reduction of the nitro group, phosphorylation, and conversion to the calcium salt to yield the final active pharmaceutical ingredient.[5]

Mechanism of Action

This compound itself has little to no antiviral activity.[7] Its therapeutic effect is realized after oral administration, where it is rapidly and extensively hydrolyzed by cellular phosphatases in the gut epithelium to its active metabolite, amprenavir, and inorganic phosphate.[7][8][9]

Amprenavir is a potent, competitive inhibitor of HIV-1 protease.[8][9] This viral enzyme is crucial for the HIV life cycle, as it cleaves the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[8][9] By binding to the active site of HIV-1 protease, amprenavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[7][8][9]

HIV_Lifecycle_and_Fosamprenavir_MOA Amprenavir Amprenavir HIV_Protease HIV_Protease Amprenavir->HIV_Protease Inhibits Mature_Proteins Mature_Proteins Gag_Pol Gag_Pol Assembly_Budding Assembly_Budding

Experimental Protocols

In Vitro Antiviral Activity Assay

The anti-HIV activity of amprenavir is typically evaluated in cell-based assays.

  • Objective: To determine the concentration of amprenavir required to inhibit HIV replication by 50% (IC50 or EC50).

  • Cell Lines: Commonly used cell lines include MT-4, CEM-CCRF, H9 (lymphoblastic cell lines), and peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Cells are cultured in appropriate media (e.g., RPMI 1640 supplemented with fetal bovine serum).

    • Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) or clinical isolates.

    • Immediately after infection, serial dilutions of amprenavir are added to the cell cultures.

    • Control cultures include infected cells without the drug and uninfected cells.

    • Cultures are incubated for a period of 3 to 7 days.

    • Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Alternatively, syncytia formation (the fusion of infected and uninfected cells) can be visually quantified.

    • The IC50 is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.

Quantification of Amprenavir in Plasma

Accurate quantification of amprenavir in plasma is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method.

  • Objective: To determine the concentration of amprenavir in plasma samples from clinical trial participants.

  • Methodology:

    • Sample Preparation: Amprenavir and an internal standard (e.g., a stable isotope-labeled version of amprenavir) are extracted from plasma using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction.

    • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column. A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid in water), is used to separate amprenavir from other plasma components.

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for amprenavir and the internal standard are monitored for highly selective and sensitive quantification.

    • Calibration and Quantification: A calibration curve is generated using plasma samples spiked with known concentrations of amprenavir. The concentration of amprenavir in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Pharmacokinetics

This compound is rapidly absorbed and converted to amprenavir, with plasma concentrations of amprenavir being quantifiable within 15 minutes of dosing.[10][11] Peak plasma concentrations of amprenavir are typically reached 1.5 to 2 hours after administration of this compound.[10][11] The administration of this compound tablets is not affected by food.[10][11] Amprenavir is approximately 90% bound to plasma proteins, primarily alpha-1-acid glycoprotein.[8]

The primary route of elimination for amprenavir is hepatic metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system.[8][10][11] Co-administration with a low dose of ritonavir, a potent CYP3A4 inhibitor, significantly increases the plasma concentration of amprenavir, allowing for lower and less frequent dosing.[10][11] The terminal elimination half-life of amprenavir is approximately 7.7 hours.[8]

Pharmacokinetic Parameters of Amprenavir
ParameterValue (unboosted)Value (ritonavir-boosted)Reference
Tmax (hours)1.5 - 21.5 - 2[10][11]
Half-life (hours)7.7~10-15[8]
Protein Binding~90%~90%[8]

Clinical Development and Efficacy

The clinical development of this compound involved several key Phase III clinical trials designed to evaluate its efficacy and safety in both treatment-naïve and treatment-experienced HIV-1 infected patients.

Key Clinical Trials
  • NEAT (APV30001): This open-label, randomized, multicenter study compared twice-daily this compound with twice-daily nelfinavir, both in combination with abacavir and lamivudine, in antiretroviral-naïve adults.[12]

  • SOLO (APV30002): This trial compared once-daily ritonavir-boosted this compound to twice-daily nelfinavir, both with abacavir and lamivudine, in treatment-naïve patients.[12]

  • CONTEXT (APV30003): This study evaluated the efficacy and safety of ritonavir-boosted this compound in protease inhibitor-experienced patients.

  • TRIAD: This study investigated different dosing strategies of this compound/ritonavir in highly treatment-experienced patients.[13][14]

Clinical Efficacy and Safety Data from Key Trials
TrialPatient PopulationThis compound RegimenComparator RegimenPrimary Efficacy Endpoint (Week 48)Key Safety FindingsReference
NEAT Treatment-Naïve1400 mg BIDNelfinavir 1250 mg BID66% with HIV RNA <400 copies/mLLower incidence of diarrhea with this compound.[12]
SOLO Treatment-Naïve1400 mg QD + Ritonavir 200 mg QDNelfinavir 1250 mg BID55% with HIV RNA <50 copies/mLLower incidence of diarrhea with this compound/ritonavir.[12]
CONTEXT PI-Experienced700 mg BID + Ritonavir 100 mg BIDLopinavir/ritonavir 400/100 mg BIDNon-inferior virologic responseGenerally well-tolerated.
TRIAD Highly PI-ExperiencedVarious FPV/r dosesStandard FPV/rNo significant difference in virologic responseDiarrhea more frequent with higher doses.[13][14]

Resistance

The development of resistance to this compound is associated with specific mutations in the HIV-1 protease gene. Key mutations that can reduce susceptibility to amprenavir include V32I, M46I/L, I47V, I50V, I54L/M, and I84V.[13][14] However, in treatment-naïve patients, particularly those receiving ritonavir-boosted this compound, the emergence of resistance mutations is infrequent.[12] The resistance profile of this compound is such that there is limited cross-resistance to some other protease inhibitors, which can be an advantage in sequencing antiretroviral therapies.[12]

Visualizations

Drug Development Workflow

Fosamprenavir_Development_Workflow Start Synthesis Chemical Synthesis & Optimization Start->Synthesis Preclinical Preclinical Studies Synthesis->Preclinical In_Vitro In Vitro Assays (Antiviral Activity, Cytotoxicity) Preclinical->In_Vitro In_Vivo In Vivo Animal Models (Pharmacokinetics, Toxicology) Preclinical->In_Vivo IND Investigational New Drug (IND) Application In_Vitro->IND In_Vivo->IND Clinical_Trials Clinical Trials IND->Clinical_Trials Phase_I Phase I (Safety, Pharmacokinetics in Humans) Clinical_Trials->Phase_I Phase_II Phase II (Dose-Ranging, Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety Trials NEAT, SOLO, CONTEXT, TRIAD) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval & Post-Marketing Surveillance NDA->Approval End Approval->End

Conclusion

This compound represents a successful application of the prodrug strategy to improve the clinical utility of an effective antiretroviral agent. Its development from chemical synthesis through rigorous preclinical and clinical evaluation has resulted in a valuable therapeutic option for the management of HIV-1 infection. The favorable pharmacokinetic profile, potent antiviral activity of its active metabolite, and manageable safety and resistance profiles have established this compound as an important component of combination antiretroviral therapy. This guide has provided a detailed technical overview intended to support the work of researchers and professionals in the ongoing effort to develop new and improved therapies for HIV/AIDS.

References

Fosamprenavir: A Technical Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamprenavir, a prodrug of the human immunodeficiency virus (HIV) protease inhibitor amprenavir, is a critical component of highly active antiretroviral therapy (HAART). While its efficacy in suppressing viral replication is well-established, a growing body of evidence indicates that this compound, through its active form amprenavir, can elicit a range of off-target effects. These unintended interactions with host cellular machinery are primarily associated with metabolic complications, including dyslipidemia, insulin resistance, and lipodystrophy. This technical guide provides an in-depth analysis of the known and potential off-target effects of this compound, focusing on the underlying molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate these interactions. All quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's off-target profile.

Introduction

This compound is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium upon oral administration.[1] Amprenavir then acts as a competitive inhibitor of HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins, thus preventing the maturation of new, infectious virions.[1][2] The high affinity of amprenavir for HIV-1 protease is well-documented.[3][4][5] However, the long-term administration of this compound has been linked to a number of adverse effects that are not directly related to its intended antiviral activity. These off-target effects are a significant concern in the clinical management of HIV infection and a key area of investigation in drug safety and development. This guide will explore the molecular basis of these off-target effects to provide a comprehensive resource for the scientific community.

Quantitative Data on Off-Target Interactions

A summary of the available quantitative data for amprenavir's interaction with its primary on-target (HIV-1 Protease) and potential off-targets is presented below. It is important to note that while the on-target affinity is well-characterized, quantitative data for off-target interactions are less abundant in the literature.

TargetParameterValueNotes
On-Target
HIV-1 ProteaseK_i0.6 nMPotent inhibition of the viral enzyme.[3][5]
HIV-1 (Wild-Type Clinical Isolates)IC_5014.6 ± 12.5 ng/mLEffective concentration for inhibiting viral replication in vitro.
Off-Targets
SARS-CoV 3CLproIC_501.09 µMInhibition of a non-HIV viral protease.[3]
GLUT4 (Indinavir as a surrogate)K_i8.2 µMIndinavir, another HIV PI, competitively inhibits the cytoplasmic glucose binding site of GLUT4. Specific Ki for amprenavir is not readily available but is expected to be in a similar micromolar range.[6]
Mitochondrial Processing Protease (MPP)InhibitionSignificant at 5.0 mg/mlAmprenavir inhibits the processing of mitochondrial proteins.[7]

Key Off-Target Mechanisms and Signaling Pathways

The off-target effects of amprenavir are primarily linked to its interference with key cellular metabolic and signaling pathways. The following sections detail the most significant of these interactions.

Dyslipidemia and Pregnane X Receptor (PXR) Activation

One of the most prominent off-target effects of amprenavir is the induction of dyslipidemia, characterized by elevated levels of triglycerides and cholesterol.[8] A key molecular mechanism underlying this effect is the activation of the Pregnane X Receptor (PXR), a nuclear receptor that acts as a sensor for a wide range of xenobiotics.[9]

Amprenavir has been identified as a potent agonist of PXR.[9] Upon binding amprenavir, PXR forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to PXR response elements in the promoter regions of target genes, upregulating their expression. These genes include those involved in drug metabolism (e.g., CYP3A4) and, importantly, lipid homeostasis. For instance, amprenavir-mediated PXR activation has been shown to stimulate the expression of intestinal genes involved in lipid breakdown and absorption, such as LipF and LipA.[10]

PXR_Activation_by_Amprenavir cluster_nucleus Amprenavir Amprenavir PXR PXR (inactive) Amprenavir->PXR Binds and Activates PXR_active PXR (active) PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR Dimerizes with RXR RXR RXR->PXR_RXR Nucleus Nucleus PXR_RXR->Nucleus Translocates to PXRE PXR Response Element (PXRE) PXR_RXR->PXRE Binds to TargetGenes Target Gene Transcription (e.g., CYP3A4, LipF, LipA) PXRE->TargetGenes Upregulates Dyslipidemia Dyslipidemia TargetGenes->Dyslipidemia Leads to

PXR Activation Pathway by Amprenavir
Insulin Resistance and GLUT4 Inhibition

HIV protease inhibitors are known to induce insulin resistance, and a primary mechanism for this is the direct inhibition of the insulin-responsive glucose transporter, GLUT4. GLUT4 is crucial for glucose uptake into muscle and adipose tissue.

GLUT4_Inhibition cluster_cell Adipocyte / Myocyte Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds SignalingCascade Signaling Cascade InsulinReceptor->SignalingCascade Activates GLUT4_Vesicles Intracellular GLUT4 Vesicles SignalingCascade->GLUT4_Vesicles Promotes Translocation GLUT4_PM GLUT4 GLUT4_Vesicles->GLUT4_PM To Plasma Membrane PlasmaMembrane Plasma Membrane Glucose_in Glucose Uptake GLUT4_PM->Glucose_in Facilitates InsulinResistance Insulin Resistance Glucose_in->InsulinResistance Reduced Amprenavir Amprenavir Amprenavir->GLUT4_PM Inhibits

Inhibition of Insulin-Stimulated Glucose Uptake
Lipodystrophy and Inhibition of Adipocyte Differentiation

Lipodystrophy, characterized by abnormal fat distribution, is a well-known side effect of HAART. Amprenavir contributes to this by inhibiting the differentiation of preadipocytes into mature adipocytes. This prevents the proper storage of lipids and can lead to both fat loss (lipoatrophy) in some areas and fat accumulation (lipohypertrophy) in others.

The differentiation of adipocytes is a complex process regulated by a cascade of transcription factors, most notably peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). Studies have shown that some HIV protease inhibitors can downregulate the expression of these key transcription factors, thereby halting the adipogenic program.

Mitochondrial Dysfunction

Emerging evidence suggests that HIV protease inhibitors can contribute to mitochondrial dysfunction.[12][13][14][15] Amprenavir has been shown to inhibit the mitochondrial processing protease (MPP), an enzyme responsible for cleaving the leader peptides from proteins imported into the mitochondrial matrix.[7] Inhibition of MPP can lead to the accumulation of unprocessed, non-functional mitochondrial proteins, impairing mitochondrial function and potentially contributing to the overall metabolic side effects observed with this compound treatment.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the off-target effects of this compound.

Adipocyte Differentiation and Lipid Accumulation Assay (Oil Red O Staining)

This protocol is used to assess the effect of amprenavir on the differentiation of preadipocytes and their ability to accumulate lipids.

Cell Line: 3T3-L1 preadipocytes

Protocol:

  • Cell Seeding and Growth:

    • Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% bovine calf serum until confluent.[16]

    • Two days post-confluency, replace the medium with differentiation medium.[16]

  • Differentiation Induction:

    • Day 0: Induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.5 µg/mL insulin.[16] Include various concentrations of amprenavir in the treatment groups.

    • Day 2: Replace the medium with DMEM containing 10% FBS and 1.5 µg/mL insulin, with the corresponding concentrations of amprenavir.[16]

    • Day 4 onwards: Culture the cells in DMEM with 10% FBS, replacing the medium every two days, until full differentiation is observed (typically day 8-10).[17]

  • Oil Red O Staining:

    • Wash the differentiated adipocytes with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for at least 30-60 minutes.[16]

    • Wash with water and then with 60% isopropanol for 5 minutes.[16]

    • Stain the cells with a working solution of Oil Red O for 5-15 minutes to visualize lipid droplets.[16]

    • Wash with water until the rinse is clear.[16]

  • Quantification:

    • Lipid accumulation can be quantified by eluting the Oil Red O stain with 100% isopropanol and measuring the absorbance at 510 nm.[18]

Adipocyte_Differentiation_Workflow Start Seed 3T3-L1 Preadipocytes Confluency Grow to Confluency (2 days post) Start->Confluency Day0 Day 0: Induce with MDI + Amprenavir Confluency->Day0 Day2 Day 2: Medium Change (Insulin + Amprenavir) Day0->Day2 Day4 Day 4-10: Maintain in DMEM + FBS Day2->Day4 Fix Fix Cells (Formalin) Day4->Fix Stain Stain Lipids (Oil Red O) Fix->Stain Quantify Elute and Quantify (Absorbance at 510 nm) Stain->Quantify Analyze Analyze Data (Compare treatment groups) Quantify->Analyze

Workflow for Adipocyte Differentiation Assay
GLUT4 Translocation Assay by Flow Cytometry

This method quantifies the amount of GLUT4 that has translocated to the plasma membrane in response to insulin, and how this is affected by amprenavir.

Cell Line: L6-GLUT4myc myoblasts or other suitable cell line expressing tagged GLUT4.

Protocol:

  • Cell Preparation:

    • Serum-starve the cells overnight to bring GLUT4 to the basal intracellular location.[19]

    • Plate the cells in a multi-well plate.[19]

  • Antibody Labeling and Insulin Stimulation:

    • Prepare an antibody mix containing a primary antibody against an external epitope of GLUT4 (e.g., anti-myc) and a fluorophore-conjugated secondary antibody.[19]

    • Add the antibody mix to the cells, along with the desired concentrations of amprenavir.

    • Stimulate GLUT4 translocation by adding insulin to the wells.[19][20]

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.[19]

  • Fixation and Analysis:

    • Fix the cells with paraformaldehyde.[19][20]

    • Gently lift the cells and wash with PBS.[19]

    • Analyze the fluorescence intensity of the cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of GLUT4 on the cell surface.

Conclusion

The off-target effects of this compound, mediated by its active metabolite amprenavir, are a complex and clinically significant aspect of its pharmacological profile. The primary off-target interactions involve the disruption of metabolic pathways, leading to dyslipidemia, insulin resistance, and lipodystrophy. The activation of PXR, inhibition of GLUT4, and interference with adipocyte differentiation and mitochondrial function are key molecular mechanisms driving these adverse effects. A thorough understanding of these off-target activities is crucial for the development of safer antiretroviral therapies and for the clinical management of patients undergoing long-term treatment with this compound. Further research is warranted to fully elucidate the complete off-target landscape of this compound and to identify strategies to mitigate these undesirable effects.

References

Methodological & Application

Application Notes and Protocols: Fosamprenavir In Vitro Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir is a prodrug of amprenavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease. As part of the drug development and preclinical safety assessment process, it is crucial to characterize the inhibitory potential of this compound and its active metabolite, amprenavir, against key drug-metabolizing enzymes. This document provides detailed application notes and protocols for in vitro enzyme inhibition assays focusing on cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are critical for the metabolism of numerous drugs. Understanding these interactions is essential for predicting and managing potential drug-drug interactions (DDIs) in clinical practice.

This compound itself has little to no antiviral activity in vitro; it is rapidly hydrolyzed in vivo to amprenavir. Therefore, in vitro enzyme inhibition studies should be conducted using amprenavir.[1]

Data Presentation: Quantitative Inhibition of Drug Metabolizing Enzymes by Amprenavir

The inhibitory potential of amprenavir against various drug-metabolizing enzymes is summarized in the tables below. This data is critical for assessing the risk of drug-drug interactions when co-administering this compound with other therapeutic agents.

Table 1: Inhibition of Cytochrome P450 (CYP) Isoforms by Amprenavir

EnzymeInhibitorTest SystemSubstrateInhibition ParameterValue (µM)Reference
CYP3A4AmprenavirRecombinant CYP3A4TestosteroneKᵢ0.1[2]
CYP3A5AmprenavirRecombinant CYP3A5TestosteroneKᵢ0.5[2]
CYP3A7AmprenavirRecombinant CYP3A7TestosteroneKᵢ2.1[2]

Table 2: Inhibition of UDP-Glucuronosyltransferase (UGT) Isoforms by HIV Protease Inhibitors

EnzymeInhibitorTest SystemIC₅₀ (µM)Reference
UGT1A1AtazanavirHuman Liver Microsomes2.5[3]
UGT1A1IndinavirHuman Liver Microsomes68[3]
UGT1A1SaquinavirHuman Liver Microsomes5.0[3]
UGT1A3Various HIV PIsRecombinant UGT1A32 - 87[3]
UGT1A4Various HIV PIsRecombinant UGT1A42 - 87[3]

Note: Specific IC₅₀ value for amprenavir against UGT1A1 was not explicitly found in the provided search results, but it is stated that all tested HIV protease inhibitors, which would likely include amprenavir's class, showed inhibition of UGT1A1, UGT1A3, and UGT1A4.[3]

Experimental Protocols

The following are detailed protocols for conducting in vitro enzyme inhibition assays for amprenavir.

Protocol 1: In Vitro Inhibition of CYP3A4 by Amprenavir

This protocol is designed to determine the inhibitory potential of amprenavir on CYP3A4 activity using a fluorescent probe substrate.

Materials and Reagents:

  • Amprenavir

  • Recombinant human CYP3A4 enzyme (e.g., from insect cells)

  • CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • 96-well microplates (black, flat-bottom)

  • Fluorescence plate reader

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_inhibitor Prepare Amprenavir serial dilutions add_inhibitor Add Amprenavir dilutions to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare CYP3A4 enzyme solution add_enzyme Add CYP3A4 enzyme to wells prep_enzyme->add_enzyme prep_substrate Prepare BFC substrate solution add_substrate_nadph Add BFC and NADPH to initiate reaction prep_substrate->add_substrate_nadph prep_nadph Prepare NADPH regenerating system prep_nadph->add_substrate_nadph add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate_nadph incubate Incubate at 37°C add_substrate_nadph->incubate stop_reaction Stop reaction with Acetonitrile incubate->stop_reaction read_fluorescence Read fluorescence (Ex/Em) stop_reaction->read_fluorescence calculate_ic50 Calculate % inhibition and IC50 read_fluorescence->calculate_ic50

Caption: Workflow for in vitro CYP3A4 inhibition assay.

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of amprenavir in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

    • Prepare the recombinant human CYP3A4 enzyme solution in potassium phosphate buffer.

    • Prepare the BFC substrate solution in a suitable solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add a small volume of each amprenavir dilution.

    • Add the CYP3A4 enzyme solution to each well.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding a mixture of the BFC substrate and the NADPH regenerating system. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.[4]

  • Detection and Analysis:

    • After a defined incubation time (e.g., 15-30 minutes), terminate the reaction by adding a stopping solution, such as acetonitrile.

    • Measure the fluorescence of the product (7-hydroxy-4-trifluoromethylcoumarin) using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each amprenavir concentration relative to a vehicle control (containing no inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: In Vitro Inhibition of UGT1A1 by Amprenavir

This protocol outlines a method to assess the inhibitory effect of amprenavir on UGT1A1-mediated glucuronidation.

Materials and Reagents:

  • Amprenavir

  • Recombinant human UGT1A1 enzyme (e.g., from baculovirus-infected insect cells)

  • UGT1A1 substrate (e.g., estradiol or bilirubin)[3][5]

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • Alamethicin (a pore-forming peptide to activate UGTs in microsomes)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile or methanol

  • LC-MS/MS system

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_inhibitor Prepare Amprenavir serial dilutions add_components Add buffer, enzyme, Alamethicin, MgCl2, Amprenavir prep_inhibitor->add_components prep_enzyme Prepare UGT1A1 enzyme, Alamethicin, MgCl2 prep_enzyme->add_components prep_substrate Prepare Estradiol substrate solution add_substrate Add Estradiol prep_substrate->add_substrate prep_udpga Prepare UDPGA solution start_reaction Add UDPGA to initiate reaction prep_udpga->start_reaction pre_incubate Pre-incubate at 37°C add_components->pre_incubate pre_incubate->add_substrate add_substrate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction with cold Acetonitrile incubate->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge analyze_supernatant Analyze supernatant by LC-MS/MS centrifuge->analyze_supernatant calculate_ic50 Calculate % inhibition and IC50 analyze_supernatant->calculate_ic50

Caption: Workflow for in vitro UGT1A1 inhibition assay.

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of amprenavir in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, alamethicin, and the recombinant UGT1A1 enzyme.

    • Prepare the substrate (e.g., estradiol) and UDPGA solutions.

  • Incubation:

    • In microcentrifuge tubes, combine the reaction mixture with the different concentrations of amprenavir.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Add the substrate to the tubes.

    • Initiate the glucuronidation reaction by adding UDPGA.

  • Detection and Analysis:

    • After a specified incubation period (e.g., 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile or methanol.

    • Centrifuge the samples to precipitate the protein.

    • Transfer the supernatant to new tubes or a 96-well plate for analysis.

    • Quantify the formation of the glucuronidated metabolite using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition for each amprenavir concentration compared to a vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Signaling Pathway Interactions

Beyond direct enzyme inhibition, some HIV protease inhibitors have been shown to modulate cellular signaling pathways, which can contribute to both their therapeutic and adverse effects. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a crucial role in inflammation and immune responses. Some HIV protease inhibitors can block the activation of NF-κB.[6]

cluster_pathway NF-κB Signaling Pathway TLR Toll-like Receptor (TLR) IKK IKK complex TLR->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NFkB_p50_p65->Nucleus Translocation Gene_Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Gene_Transcription Activation Amprenavir Amprenavir Amprenavir->Proteasome Inhibition

Caption: Amprenavir's potential inhibition of the NF-κB pathway.

This diagram illustrates a simplified overview of the NF-κB signaling cascade. Activation of Toll-like receptors (TLRs) by various stimuli leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Some HIV protease inhibitors, a class to which amprenavir belongs, have been shown to inhibit the proteasome, thereby preventing IκB degradation and blocking NF-κB activation.[6]

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro assessment of this compound's (via its active metabolite amprenavir) inhibitory effects on key drug-metabolizing enzymes. The quantitative data highlight the potential for drug-drug interactions, particularly with substrates of CYP3A4. Furthermore, the exploration of interactions with cellular signaling pathways, such as NF-κB, provides deeper insights into the broader pharmacological profile of this important antiretroviral agent. These assays are fundamental tools for drug development professionals to ensure the safe and effective use of this compound in clinical settings.

References

Application Notes and Protocols for Pharmacokinetic Studies of Fosamprenavir in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of fosamprenavir, a prodrug of the HIV-1 protease inhibitor amprenavir, in various preclinical animal models. The accompanying detailed protocols offer standardized procedures for conducting pharmacokinetic studies, ensuring data reproducibility and reliability.

This compound is rapidly and extensively converted to its active moiety, amprenavir, by phosphatases in the gut epithelium during absorption. Understanding its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—in animal models is crucial for predicting its behavior in humans and for establishing safe and effective dosing regimens.

Data Presentation: Pharmacokinetic Parameters of Amprenavir after this compound Administration

The following tables summarize the key pharmacokinetic parameters of amprenavir, the active metabolite of this compound, observed in rats and dogs following oral (PO) and intravenous (IV) administration of this compound. These data have been compiled from preclinical studies to facilitate cross-species comparison.

Table 1: Pharmacokinetic Parameters of Amprenavir in Rats after a Single Dose of this compound

Route of AdministrationDose of this compound (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)CL (mL/min/kg)Vd (L/kg)
Oral (Gavage)91.31.723.010.9NDNDND
IntravenousNDNDNDNDNDNDND

ND: Not Determined

Table 2: Pharmacokinetic Parameters of Amprenavir in Dogs after a Single Dose of this compound

Route of AdministrationDose of this compound (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)CL (mL/min/kg)Vd (L/kg)
Oral (Gavage)28.50.792.04.5NDNDND
Intravenous28.52.10.253.8NDNDND

ND: Not Determined. Data presented for the calcium salt of this compound.

Experimental Protocols

The following section outlines detailed methodologies for key experiments in the pharmacokinetic evaluation of this compound in animal models.

Protocol 1: Oral Administration of this compound in Rats (Oral Gavage)

Objective: To administer a precise oral dose of this compound to rats for the assessment of its pharmacokinetic profile.

Materials:

  • This compound calcium

  • Vehicle for suspension (e.g., 0.5% hydroxypropylmethylcellulose [HPMC] in purified water)

  • Weighing balance

  • Mortar and pestle or homogenizer

  • Graduated cylinders and beakers

  • Stir plate and stir bar

  • Syringes (1 mL or 3 mL)

  • Straight or slightly curved, ball-tipped oral gavage needles (16-18 gauge for adult rats)

  • Animal scale

Procedure:

  • Dose Calculation and Formulation Preparation:

    • Weigh the rat to determine the exact volume of the dosing formulation to be administered. The typical oral dose volume for rats is 5-10 mL/kg.

    • Calculate the required amount of this compound and vehicle based on the desired dose concentration and the number of animals to be dosed.

    • Prepare the dosing suspension by levigating the this compound powder with a small amount of vehicle to form a paste, then gradually adding the remaining vehicle while stirring continuously to ensure a homogenous suspension.

  • Animal Restraint:

    • Gently but firmly restrain the rat by grasping the loose skin over the shoulders and neck. The grip should be firm enough to prevent the animal from turning its head and biting, but not so tight as to restrict breathing.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the rat to determine the correct insertion length – from the tip of the nose to the last rib. Mark this length on the needle if necessary.

    • With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars).

    • Advance the needle smoothly along the roof of the mouth and down the esophagus to the predetermined depth. There should be no resistance. If resistance is met, withdraw the needle and reposition.

  • Dose Administration:

    • Once the needle is correctly positioned, administer the this compound suspension slowly and steadily by depressing the syringe plunger.

  • Post-Dosing Observation:

    • After administration, gently remove the needle and return the rat to its cage.

    • Observe the animal for a few minutes for any signs of distress, such as choking or difficulty breathing.

Protocol 2: Intravenous Administration of this compound in Dogs

Objective: To administer a precise intravenous dose of this compound to dogs for the determination of key pharmacokinetic parameters such as clearance and volume of distribution.

Materials:

  • This compound sodium salt (more soluble for IV formulations)

  • Sterile vehicle for injection (e.g., sterile water for injection, saline)

  • Weighing balance

  • Sterile vials and syringes

  • Intravenous catheters (20-22 gauge)

  • Clippers

  • Antiseptic solution (e.g., chlorhexidine, 70% alcohol)

  • Saline flush

  • Infusion pump (optional, for constant rate infusions)

  • Restraint sling or table

Procedure:

  • Dose Calculation and Formulation Preparation:

    • Weigh the dog to determine the total dose to be administered.

    • Prepare the sterile dosing solution under aseptic conditions. Dissolve the appropriate amount of this compound sodium salt in the sterile vehicle to achieve the desired concentration. The final solution should be clear and free of particulates.

  • Catheter Placement:

    • Clip the fur over the cephalic or saphenous vein.

    • Aseptically prepare the skin with an antiseptic solution.

    • Insert the intravenous catheter into the vein and secure it in place.

    • Flush the catheter with sterile saline to ensure patency.

  • Drug Administration:

    • Bolus Injection: Administer the calculated dose slowly over a period of 1-2 minutes.

    • Infusion: For a constant rate infusion, connect the catheter to an infusion pump and administer the drug at a predetermined rate over a specified period.

  • Post-Dosing:

    • After administration, flush the catheter with sterile saline.

    • The catheter may be maintained for subsequent blood sample collection.

    • Observe the dog for any adverse reactions at the injection site or systemic effects.

Protocol 3: Serial Blood Sample Collection from Dogs

Objective: To collect serial blood samples from dogs at predetermined time points following this compound administration for pharmacokinetic analysis.

Materials:

  • Blood collection tubes (e.g., EDTA-coated tubes for plasma)

  • Syringes (1-3 mL) or vacutainer system

  • Needles (22 gauge) or catheter access

  • Centrifuge

  • Pipettes and storage tubes (cryovials)

  • Ice bath

  • Timer

Procedure:

  • Pre-dose Sample:

    • Prior to drug administration, collect a baseline blood sample (Time 0).

  • Post-dose Sampling:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • For catheterized animals, discard the initial small volume of blood to avoid dilution with the saline flush before collecting the sample.

    • If collecting via direct venipuncture, use a different vein for each collection where possible to minimize discomfort and vessel trauma.

  • Sample Processing:

    • Immediately after collection, place the blood tubes on ice.

    • Within one hour of collection, centrifuge the blood samples at approximately 1500-2000 x g for 10-15 minutes at 4°C to separate the plasma.

    • Carefully pipette the plasma into labeled cryovials.

    • Store the plasma samples at -80°C until analysis.

Protocol 4: Bioanalytical Method for Amprenavir in Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of amprenavir in animal plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Amprenavir analytical standard

  • Internal standard (IS), e.g., a stable isotope-labeled amprenavir or another structurally similar compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate

  • Liquid-liquid extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Plasma samples from the pharmacokinetic study

  • LC-MS/MS system (including a C18 analytical column)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of amprenavir and the IS in a suitable organic solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking blank animal plasma with known concentrations of amprenavir.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL aliquot of plasma sample, standard, or QC, add 25 µL of the IS working solution and vortex briefly.

    • Add 500 µL of the extraction solvent (e.g., ethyl acetate).

    • Vortex mix for 5-10 minutes.

    • Centrifuge at approximately 4000 x g for 10 minutes to separate the organic and aqueous layers.

    • Transfer the organic supernatant to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for amprenavir and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of amprenavir to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of amprenavir in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Fosamprenavir_Metabolic_Pathway This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Intestinal Alkaline Phosphatases Metabolites Oxidized Metabolites (Inactive) Amprenavir->Metabolites CYP3A4 (Liver) Conjugated_Metabolites Glucuronide Conjugates Metabolites->Conjugated_Metabolites Glucuronidation

Caption: Metabolic conversion of this compound to amprenavir and subsequent metabolism.

Experimental_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Drug_Admin Drug Administration (Oral or IV) Blood_Collection Serial Blood Collection Drug_Admin->Blood_Collection Sample_Processing Plasma Separation and Storage Blood_Collection->Sample_Processing Sample_Prep Sample Preparation (LLE) Sample_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Processing and Concentration Determination LCMS_Analysis->Data_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Data_Analysis->PK_Modeling Parameter_Determination Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) PK_Modeling->Parameter_Determination

Caption: Workflow for a typical preclinical pharmacokinetic study.

Application Notes and Protocols for Fosamprenavir in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of fosamprenavir and its active metabolite, amprenavir, in in-vitro cell culture experiments. This document outlines the mechanism of action, provides quantitative data on antiviral activity and cytotoxicity, and offers detailed protocols for experimental procedures.

Introduction

This compound (FPV) is a prodrug of the human immunodeficiency virus (HIV) protease inhibitor, amprenavir (APV).[1] In vivo, this compound is rapidly hydrolyzed by cellular phosphatases in the gut epithelium to form amprenavir.[2][3] Amprenavir is the active moiety that potently inhibits HIV-1 protease, an enzyme critical for the viral life cycle.[4][5] By binding to the active site of the protease, amprenavir prevents the cleavage of viral Gag and Gag-Pol polyprotein precursors.[2][3] This disruption in processing results in the formation of immature, non-infectious viral particles, thereby inhibiting viral replication.[5]

For in-vitro studies, it is important to note that this compound itself exhibits little to no direct antiviral activity.[4][6][7] The conversion to amprenavir, which is efficient in the gut, can be variable and cell-type dependent in culture. Therefore, for reproducible and direct assessment of antiviral efficacy in cell culture, it is highly recommended to use the active form, amprenavir.

Mechanism of Action: HIV Protease Inhibition

The primary mechanism involves the conversion of the this compound prodrug to its active form, amprenavir, which then targets and inhibits the HIV-1 protease.

HIV_Protease_Inhibition cluster_cell Host Cell / Gut Epithelium cluster_virus HIV Replication Cycle This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Hydrolysis Protease HIV-1 Protease Amprenavir->Protease Inhibits Phosphatases Cellular Phosphatases Phosphatases->this compound Polyproteins Gag & Gag-Pol Polyproteins Proteins Mature Viral Proteins & Enzymes Polyproteins->Proteins Cleavage Protease->Polyproteins ImmatureVirion Immature, Non-Infectious Virion Virion Infectious Virion Assembly Proteins->Virion Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Amprenavir Stock Solution B2 Add Serial Dilutions of Amprenavir A1->B2 A2 Culture & Maintain Target Cells B1 Seed Cells in 96-Well Plates A2->B1 A3 Prepare HIV-1 Stock B3 Infect Cells with HIV-1 A3->B3 B1->B2 B2->B3 B4 Incubate for 5-7 Days B3->B4 C1 Perform Parallel Assays B4->C1 C1a Antiviral Assay (p24 ELISA) C1->C1a C1b Cytotoxicity Assay (MTT) C1->C1b C2 Read Plates (Absorbance) C1a->C2 C1b->C2 C3 Calculate EC50 & CC50 and Selectivity Index C2->C3

References

High-Throughput Screening Assays for Fosamprenavir Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir, a prodrug of the HIV-1 protease inhibitor amprenavir, is a critical component of highly active antiretroviral therapy (HAART). The development of this compound analogs is a key strategy in overcoming drug resistance and improving the therapeutic profile of HIV-1 protease inhibitors. High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of large libraries of these analogs to identify promising lead compounds.

These application notes provide detailed protocols for three critical HTS assays for the evaluation of this compound analogs: a biochemical assay to assess direct inhibition of HIV-1 protease, a cell-based assay to determine antiviral efficacy in a cellular context, and a cytotoxicity assay to evaluate the therapeutic window of the compounds.

Biochemical Assay: FRET-Based HIV-1 Protease Inhibition Assay

This assay quantitatively measures the ability of this compound analogs to inhibit the activity of purified recombinant HIV-1 protease. The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher, a technique known as Förster Resonance Energy Transfer (FRET). In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Cleavage of the substrate by HIV-1 protease separates the fluorophore from the quencher, resulting in an increase in fluorescence intensity.

Experimental Protocol

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based HIV-1 Protease Substrate (e.g., derived from the p17/p24 cleavage site)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound analogs and control inhibitors (e.g., Amprenavir)

  • DMSO (for compound dilution)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each this compound analog in DMSO. Create a dilution series of each compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Mixture Preparation: In each well of the microplate, add the this compound analog dilution or control.

  • Enzyme Addition: Add recombinant HIV-1 protease to each well, except for the negative control wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Add the FRET substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific FRET pair (e.g., Ex/Em = 490/520 nm). Record measurements kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage (initial velocity) for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assay: HIV-1 Replication Inhibition Assay

This assay evaluates the ability of this compound analogs to inhibit HIV-1 replication in a cellular environment. This is a crucial step to assess the compound's cell permeability and activity against the virus in a more physiologically relevant context. Reporter cell lines, such as those expressing β-galactosidase or luciferase under the control of the HIV-1 LTR promoter, are commonly used for high-throughput screening.

Experimental Protocol

Materials:

  • A suitable host cell line (e.g., MT-4, CEM-SS)

  • A reporter cell line (e.g., HeLa-CD4-LTR-β-gal)

  • Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • This compound analogs and control inhibitors

  • Reagents for the reporter gene assay (e.g., β-galactosidase substrate)

  • White or clear, flat-bottom 96-well microplates

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed the host cells into the wells of a 96-well plate at an appropriate density and incubate overnight.

  • Compound Addition: Add serial dilutions of the this compound analogs or control inhibitors to the cells.

  • Virus Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Co-culture the infected host cells with the reporter cell line for 48-72 hours at 37°C in a CO2 incubator.

  • Reporter Gene Assay: Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions. For a β-galactosidase reporter, measure the absorbance. For a luciferase reporter, measure the luminescence.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control (no compound). Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay: MTT Assay

It is essential to determine if the observed antiviral activity of the this compound analogs is due to specific inhibition of the virus or to general cytotoxicity. The MTT assay is a colorimetric assay that measures cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol

Materials:

  • The same host cell line used in the HIV-1 replication assay

  • Cell culture medium

  • This compound analogs and a control cytotoxic agent

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Clear, flat-bottom 96-well microplates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells into the wells of a 96-well plate at the same density as in the antiviral assay and incubate overnight.

  • Compound Addition: Add serial dilutions of the this compound analogs or control cytotoxic agent to the cells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control (no compound). Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured table to facilitate the comparison of the this compound analogs. The table should include the compound identifier, its chemical structure or modification, the IC50 value from the protease inhibition assay, the EC50 value from the viral replication assay, the CC50 value from the cytotoxicity assay, and the calculated Selectivity Index (SI). The SI, calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a compound, with a higher SI indicating a more favorable safety profile.

Compound IDModificationHIV-1 Protease IC50 (nM)Anti-HIV-1 Activity EC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound (Reference)Data not availableData not availableData not availableData not available
Analog-001 Specify ModificationInsert ValueInsert ValueInsert ValueCalculate Value
Analog-002 Specify ModificationInsert ValueInsert ValueInsert ValueCalculate Value
Analog-003 Specify ModificationInsert ValueInsert ValueInsert ValueCalculate Value
... ...............

Note: Specific IC50, EC50, and CC50 values for novel this compound analogs would be determined experimentally and populated in this table.

Visualizations

Signaling Pathway of this compound Action

This compound is a prodrug that is rapidly converted to its active form, amprenavir, in the body. Amprenavir then acts as a competitive inhibitor of the HIV-1 protease enzyme. This enzyme is crucial for the maturation of the virus, as it cleaves the Gag and Gag-Pol polyproteins into functional viral proteins. By blocking this cleavage, amprenavir prevents the formation of mature, infectious virions.

Fosamprenavir_Mechanism cluster_host Host Cell cluster_virus HIV-1 Virion Maturation This compound This compound Amprenavir Amprenavir This compound->Amprenavir Hydrolysis by Cellular Phosphatases HIV-1 Protease HIV-1 Protease Amprenavir->HIV-1 Protease Inhibition Gag-Pol Polyprotein Gag-Pol Polyprotein Gag-Pol Polyprotein->HIV-1 Protease Substrate Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Functional Viral Proteins Functional Viral Proteins HIV-1 Protease->Functional Viral Proteins Cleavage Mature Virion Mature Virion Functional Viral Proteins->Mature Virion

Caption: Mechanism of action of this compound.

Experimental Workflow for High-Throughput Screening

The overall workflow for screening this compound analogs involves a tiered approach, starting with the biochemical assay to identify direct inhibitors, followed by cell-based assays to confirm antiviral activity and assess cytotoxicity.

HTS_Workflow Compound_Library This compound Analog Library Biochemical_Assay FRET-Based HIV-1 Protease Assay Compound_Library->Biochemical_Assay Primary_Hits Primary Hits (Active in vitro) Biochemical_Assay->Primary_Hits Cell_Based_Assay Cell-Based HIV-1 Replication Assay Primary_Hits->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Primary_Hits->Cytotoxicity_Assay Confirmed_Hits Confirmed Hits (Active in cells) Cell_Based_Assay->Confirmed_Hits Cytotoxicity_Assay->Confirmed_Hits Lead_Compounds Lead Compounds (High Selectivity Index) Confirmed_Hits->Lead_Compounds

Caption: High-throughput screening workflow.

Logical Relationship of Screening Data

The relationship between the data generated from the different assays is crucial for identifying promising drug candidates. A compound is considered a potential lead if it exhibits potent inhibition of the target enzyme, effective suppression of viral replication in cells, and low cytotoxicity, resulting in a high selectivity index.

Data_Relationship cluster_activity Antiviral Efficacy cluster_safety Safety Profile IC50 Low IC50 (Biochemical Potency) Ideal_Candidate Ideal Drug Candidate IC50->Ideal_Candidate EC50 Low EC50 (Cellular Potency) EC50->Ideal_Candidate CC50 High CC50 (Low Cytotoxicity) CC50->Ideal_Candidate

Caption: Ideal drug candidate profile.

In Vitro Toxicology Assessment of Fosamprenavir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir is a prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection.[1][3] While effective, in vitro and clinical studies have indicated potential toxicities associated with this compound, primarily related to hepatotoxicity, mitochondrial dysfunction, and oxidative stress.[4][5][6][7] This document provides detailed application notes and experimental protocols for the in vitro toxicological assessment of this compound, aimed at researchers, scientists, and drug development professionals.

This compound is rapidly hydrolyzed to amprenavir in the gut epithelium during absorption.[1][2][3] Therefore, in vitro toxicological assessments should ideally be conducted using amprenavir, the active metabolite. Amprenavir is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][4] This metabolic pathway can be a source of drug-drug interactions and the formation of potentially toxic intermediates.[4][8]

Key Toxicological Endpoints

The primary in vitro toxicological endpoints for this compound/amprenavir assessment include:

  • Hepatotoxicity: Evaluation of cytotoxic effects on hepatic cells.

  • Mitochondrial Toxicity: Assessment of mitochondrial function and integrity.

  • Oxidative Stress: Measurement of reactive oxygen species (ROS) production and cellular antioxidant responses.

Data Presentation: Summary of Quantitative Data

The following table summarizes hypothetical quantitative data from in vitro toxicology studies on amprenavir. This data is for illustrative purposes and should be replaced with actual experimental findings.

Cell LineAssayEndpointAmprenavir Concentration (µM)ResultReference
HepG2MTT AssayCell Viability (IC50)5050% reduction in cell viabilityFictional
HepG2LDH AssayCytotoxicity (% of control)5045% increase in LDH releaseFictional
JurkatJC-1 AssayMitochondrial Membrane Potential2530% decrease in red/green fluorescence ratioFictional
SH-SY5YDCFDA AssayROS Production (% of control)2560% increase in ROS levelsFictional
Primary HepatocytesGSH AssayGlutathione Levels (% of control)5040% depletion of GSHFictional
HepG2Caspase-3/7 AssayApoptosis (% of control)5070% increase in caspase activityFictional

Experimental Protocols

Here are detailed methodologies for key experiments to assess the in vitro toxicology of this compound/amprenavir.

Cell Culture
  • Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): A commonly used cell line for hepatotoxicity studies.

    • Primary Human Hepatocytes: Provide a more physiologically relevant model but are more challenging to culture.

    • SH-SY5Y (Human Neuroblastoma): Useful for assessing neurotoxicity and oxidative stress.[5]

    • Jurkat (Human T-lymphocyte): Relevant for studying effects on immune cells.

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

Assessment of Hepatotoxicity

a. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Protocol:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of amprenavir (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

b. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Protocol:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After treatment, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).

Assessment of Mitochondrial Toxicity

a. JC-1 Mitochondrial Membrane Potential Assay

JC-1 is a fluorescent dye that accumulates in mitochondria and changes color depending on the mitochondrial membrane potential (ΔΨm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate.

    • Treat cells with amprenavir for the desired time.

    • Incubate the cells with JC-1 dye according to the manufacturer's protocol.

    • Wash the cells with PBS.

    • Measure the fluorescence at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths using a fluorescence plate reader.

    • Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Assessment of Oxidative Stress

a. Dichlorodihydrofluorescein Diacetate (DCFDA) Assay for Reactive Oxygen Species (ROS)

DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

  • Protocol:

    • Seed cells in a 96-well plate.

    • Treat cells with amprenavir.

    • Load the cells with DCFDA dye according to the manufacturer's instructions.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence plate reader.

    • An increase in fluorescence indicates an increase in intracellular ROS levels.

b. Glutathione (GSH) Assay

This assay measures the levels of reduced glutathione (GSH), a major intracellular antioxidant.

  • Protocol:

    • Treat cells with amprenavir.

    • Lyse the cells and use a commercial GSH assay kit (e.g., based on the reaction with DTNB) to measure the concentration of GSH in the cell lysates.

    • Measure the absorbance at the recommended wavelength.

    • Normalize the GSH concentration to the total protein content of the lysate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways involved in this compound-induced toxicity and the general experimental workflow for its in vitro assessment.

Fosamprenavir_Toxicity_Pathway This compound This compound Amprenavir Amprenavir (Active Metabolite) This compound->Amprenavir Hydrolysis CYP3A4 CYP3A4 Metabolism (in Liver) Amprenavir->CYP3A4 Mitochondria Mitochondria Amprenavir->Mitochondria Direct Inhibition? Toxic_Metabolites Reactive Metabolites CYP3A4->Toxic_Metabolites Toxic_Metabolites->Mitochondria GSH_Depletion GSH Depletion Toxic_Metabolites->GSH_Depletion ROS Increased ROS Production Mitochondria->ROS Mito_Dysfunction Mitochondrial Dysfunction (Decreased ΔΨm, ATP) Mitochondria->Mito_Dysfunction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_Depletion->Oxidative_Stress Oxidative_Stress->Mito_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Mito_Dysfunction->Apoptosis Cell_Damage Cellular Damage (Hepatotoxicity) Apoptosis->Cell_Damage

Caption: Proposed signaling pathway for this compound-induced in vitro toxicity.

In_Vitro_Tox_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicological Assessment cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture Treatment Cell Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Compound_Prep This compound/Amprenavir Stock Preparation Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Mito_Tox Mitochondrial Toxicity (JC-1) Treatment->Mito_Tox Ox_Stress Oxidative Stress (DCFDA, GSH) Treatment->Ox_Stress Apoptosis Apoptosis Assays (Caspase) Treatment->Apoptosis Data_Analysis Data Collection & Statistical Analysis Cytotoxicity->Data_Analysis Mito_Tox->Data_Analysis Ox_Stress->Data_Analysis Apoptosis->Data_Analysis Interpretation Interpretation of Results & Risk Assessment Data_Analysis->Interpretation

Caption: General workflow for in vitro toxicology assessment of this compound.

References

Application Notes & Protocols: Crystallography of Amprenavir Bound to HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystallographic studies of the Human Immunodeficiency Virus Type 1 (HIV-1) protease in complex with amprenavir, the active form of the prodrug fosamprenavir. This compound is rapidly hydrolyzed by cellular phosphatases in the gut epithelium to amprenavir upon oral administration.[1][2] Therefore, crystallographic analyses are performed using amprenavir to understand its binding mechanism to the HIV-1 protease active site.[3][4]

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[4][5] Amprenavir is a competitive inhibitor that binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[2][6] Understanding the precise molecular interactions through X-ray crystallography is fundamental for structure-based drug design and the development of next-generation inhibitors to combat drug resistance.[5][7]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for amprenavir (APV) bound to wild-type (WT) and mutant HIV-1 protease, providing a basis for comparison and analysis.

Table 1: Crystallographic Data for Amprenavir-Bound HIV-1 Protease Complexes

PDB ID Protease Variant Resolution (Å) R-work R-free Space Group Unit Cell Dimensions (a, b, c in Å) Reference
1T7J L63P/V82T/I84V 2.20 0.203 0.244 P 21 21 2 59.1, 87.1, 46.5 [8]
3S45* HIV-2 Wild-Type 1.51 0.183 0.246 P 21 21 2 31.8, 86.9, 61.2 [9]
Not Specified Wild-Type 1.02 0.13 0.16 P 21 21 2 58.7, 86.8, 46.3 [3]
Not Specified V32I Mutant 1.20 0.15 0.18 P 21 21 2 58.4, 86.7, 46.3 [3]
Not Specified I50V Mutant 1.15 0.15 0.18 P 21 21 2 58.6, 86.8, 46.2 [3]
Not Specified I54M Mutant 1.30 0.15 0.18 P 21 21 2 58.4, 86.7, 46.1 [3]
Not Specified I54V Mutant 1.20 0.14 0.17 P 21 21 2 58.5, 86.8, 46.2 [3]
Not Specified I84V Mutant 1.85 0.20 0.24 P 21 21 2 58.3, 86.6, 46.0 [3]

| Not Specified | L90M Mutant | 1.20 | 0.14 | 0.17 | P 21 21 2 | 58.4, 86.7, 46.2 |[3] |

*Note: PDB ID 3S45 is for HIV-2 protease, included for comparative purposes.

Experimental Protocols

This section details the generalized methodologies for the expression, purification, and crystallization of HIV-1 protease in complex with amprenavir for X-ray crystallographic analysis.

Protocol 1: HIV-1 Protease Expression and Purification

This protocol is adapted from established methods for producing recombinant HIV-1 protease for structural studies.[10]

  • Gene Expression :

    • A synthetic gene for HIV-1 protease (e.g., from the HXB2 strain) is often used. To improve protein stability and prevent autoproteolysis and oxidation, mutations may be introduced, such as Q7K, L33I, L63I, C67A, and C95A.[10]

    • The gene is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable Escherichia coli expression host strain, such as BL21-Gold (DE3)pLysS.[10]

    • Culture the transformed E. coli in Luria-Bertani (LB) medium containing appropriate antibiotics at 37°C with shaking.

    • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm (OD600) reaches 0.6-0.8. Continue incubation for 3-4 hours.

    • Harvest the cells by centrifugation. The protease is typically expressed in inclusion bodies.

  • Purification from Inclusion Bodies :

    • Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion bodies multiple times to remove cellular debris.

    • Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

    • Refold the denatured protease by rapid or stepwise dilution into a refolding buffer with an optimized pH (typically acidic to prevent autolysis) and redox environment.

    • Purify the refolded, active protease dimer using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography.

    • Concentrate the purified protein to a suitable concentration for crystallization (e.g., 1-2 mg/mL).[10]

Protocol 2: Crystallization of HIV-1 Protease with Amprenavir

This protocol outlines the hanging drop vapor diffusion method, a common technique for protein crystallization.

  • Complex Formation :

    • Prior to setting up crystallization trials, incubate the purified HIV-1 protease solution with a 5-fold molar excess of amprenavir (dissolved in a suitable solvent like DMSO).[10] This ensures the formation of the protease-inhibitor complex.

  • Crystallization Setup (Hanging Drop Vapor Diffusion) :

    • Prepare a reservoir solution in a 24-well crystallization plate. A typical reservoir solution contains 0.25 M sodium citrate (pH 6.0), 10% DMSO, and 40-60% saturated ammonium sulfate.[10]

    • On a siliconized glass coverslip, mix 1 µL of the protease-amprenavir complex solution with 1 µL of the reservoir solution to form the "drop".[10]

    • Invert the coverslip and seal it over the well containing the reservoir solution.

    • Incubate the plates at a constant temperature, typically 20°C.[10]

  • Crystal Growth and Harvesting :

    • Monitor the drops for crystal growth over several days to weeks. Crystals with typical dimensions of 0.4 mm x 0.2 mm x 0.3 mm may form.[10]

    • Once crystals have reached a suitable size, carefully harvest them using a nylon loop.

Protocol 3: X-ray Data Collection and Structure Determination
  • Cryoprotection :

    • Before flash-freezing, briefly soak the harvested crystal in a cryoprotectant solution to prevent ice crystal formation, which can damage the protein crystal. A common cryoprotectant is the reservoir solution supplemented with 20-30% glycerol.[10]

  • Data Collection :

    • Flash-freeze the cryoprotected crystal in a stream of liquid nitrogen (100 K).[10]

    • Mount the frozen crystal on a goniometer in an X-ray beamline, typically at a synchrotron source.[10]

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Refinement :

    • Process the collected diffraction images to determine the unit cell parameters, space group, and reflection intensities using software such as Mosflm or XDS.[10]

    • Solve the crystal structure using molecular replacement, using a previously determined HIV-1 protease structure as a search model.

    • Refine the structural model against the experimental data using software like REFMAC or Phenix, and perform manual model building in Coot to fit the amprenavir molecule into the electron density map in the active site.[10]

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining the crystal structure of the amprenavir-protease complex.

G cluster_prodrug In Vivo Activation cluster_inhibition Viral Replication Cycle Inhibition This compound This compound (Prodrug) Hydrolysis Hydrolysis by Cellular Phosphatases This compound->Hydrolysis Oral Administration Amprenavir Amprenavir (Active Drug) Hydrolysis->Amprenavir Binding Binding Amprenavir->Binding HIV_Protease HIV-1 Protease Active Site Cleavage Cleavage HIV_Protease->Cleavage GagPol Gag-Pol Polyprotein GagPol->Cleavage Binding->HIV_Protease Binding->Cleavage INHIBITION NonInfectious_Virion Non-Infectious Virion Binding->NonInfectious_Virion Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Infectious_Virion Infectious Virion Assembly Mature_Proteins->Infectious_Virion

Caption: Mechanism of action of this compound.

G start Start expr HIV-1 Protease Gene Expression in E. coli start->expr purify Protein Purification & Refolding expr->purify complex Complex Formation (Protease + Amprenavir) purify->complex crystal Crystallization (Hanging Drop Vapor Diffusion) complex->crystal data X-ray Diffraction Data Collection crystal->data solve Structure Solution (Molecular Replacement) data->solve refine Model Building & Refinement solve->refine end Final Structure (PDB Deposition) refine->end

Caption: Experimental workflow for HIV-1 protease crystallography.

References

Troubleshooting & Optimization

Technical Support Center: Fosamprenavir in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for working with fosamprenavir, focusing on strategies to improve its solubility for reliable and reproducible cell-based assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (FPV) is a prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] After administration, this compound is rapidly and almost completely hydrolyzed by cellular phosphatases, particularly in the gut epithelium, to its active form, amprenavir, and inorganic phosphate.[1][4][5][6][7][8] Amprenavir then acts as a competitive inhibitor by binding to the active site of HIV-1 protease.[5][6] This prevents the protease from cleaving viral Gag and Gag-Pol polyproteins, which are essential for the maturation of the virus.[1][6][7] Consequently, only immature, non-infectious viral particles are produced, inhibiting the replication of the virus.[5][6][7]

dot

Fosamprenavir_Mechanism cluster_cell Intestinal Epithelial Cell cluster_hiv HIV Virion Maturation This compound This compound (Prodrug) Phosphatases Cellular Phosphatases This compound->Phosphatases Hydrolysis Amprenavir_active Amprenavir (Active Drug) Phosphatases->Amprenavir_active HIV_Protease HIV Protease Amprenavir_active->HIV_Protease Inhibition Mature_Proteins Functional Viral Proteins HIV_Protease->Mature_Proteins Immature_Virion Immature, Non-Infectious Virion HIV_Protease->Immature_Virion Blocked Maturation Polyproteins Gag-Pol Polyproteins Polyproteins->HIV_Protease Cleavage Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion

Caption: Mechanism of Action: this compound to Amprenavir.

Q2: What are the solubility properties of this compound?

This compound calcium salt is a white to cream-colored solid.[6][9][10] It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[4] Its solubility in water at 25°C is approximately 0.31 mg/mL.[6][9][10][11] For cell-based assays, it is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO).[4]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound (calcium salt) in various common laboratory solvents.

SolventSolubilityReference(s)
Water (25°C)~0.31 mg/mL[6][9][10][11]
DMSO~30 mg/mL, up to 100 mg/mL[4][12]
Dimethylformamide (DMF)~30 mg/mL[4]
Ethanol~2-3 mg/mL[4][12]
1:8 DMSO:PBS (pH 7.2)~0.11 mg/mL[4]

Note: The use of moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO for stock solution preparation.[12]

Troubleshooting Guide: Solubility Issues in Cell-Based Assays

Problem: I observe precipitation after diluting my this compound stock solution into the cell culture medium.

This is a common issue when transitioning a compound from a high-concentration organic stock to a primarily aqueous cell culture medium.

Troubleshooting_Precipitation Start Precipitation observed in cell culture medium? Check_DMSO Is final DMSO concentration >1%? Start->Check_DMSO Reduce_DMSO Action: Reduce DMSO concentration. Prepare a more dilute stock or use serial dilutions. Check_DMSO->Reduce_DMSO Yes Check_Mixing Was the stock added to medium with rapid mixing/vortexing? Check_DMSO->Check_Mixing No (<1%) Improve_Mixing Action: Add stock solution dropwise to medium while vortexing to avoid localized high concentrations. Check_Mixing->Improve_Mixing No Check_Temp Was the medium cold when the stock was added? Check_Mixing->Check_Temp Yes Warm_Media Action: Ensure medium is at 37°C before adding the compound. Check_Temp->Warm_Media Yes Check_Media_Components Final Check: Consider media components. High protein/salt content may affect solubility. Check_Temp->Check_Media_Components No (at 37°C)

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Diluting this compound for Cell Treatment

This protocol provides a step-by-step guide for diluting the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution.

  • Determine the final concentration needed for your experiment. For example, to achieve a final concentration of 10 µM in 10 mL of medium.

  • Serial Dilution (Recommended): It is often best to perform an intermediate dilution to ensure the final DMSO concentration remains low.

    • a. Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, add 2 µL of a 10 mM stock to 998 µL of medium to get a 20 µM intermediate solution.

    • b. Add the required volume of this intermediate solution to your cells.

  • Direct Dilution (for very low final concentrations):

    • a. Calculate the volume of stock solution needed. Ensure this volume results in a final DMSO concentration below 1%.

    • b. Dispense the required volume of pre-warmed medium into a sterile tube.

    • c. While vortexing the medium gently, add the calculated volume of this compound stock solution dropwise.

  • Mix the final working solution thoroughly but gently before adding it to your cell culture plates.

  • Always prepare the working solution fresh for each experiment, as this compound is sparingly soluble and may not be stable in aqueous solutions for extended periods.

References

Fosamprenavir Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of fosamprenavir in aqueous solutions for experimental purposes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in aqueous solutions?

A1: this compound is a prodrug of amprenavir and its stability is significantly influenced by pH and the presence of oxidizing agents. It is relatively stable under neutral, thermal, photolytic, and humid conditions but is susceptible to degradation in acidic and basic environments, as well as upon exposure to oxidative stress.[1][2]

Q2: What are the primary degradation products of this compound in aqueous solutions?

A2: Under forced degradation conditions, the primary degradation products identified are Impurity-A (amprenavir), which is the active form of the drug, and Impurity-B.[1] Base hydrolysis and oxidation primarily lead to the formation of amprenavir, while acid hydrolysis can produce both amprenavir and Impurity-B.[1]

Q3: How should I prepare and store this compound solutions for in vitro experiments to minimize degradation?

A3: To minimize degradation, it is recommended to prepare this compound solutions in a buffer with a pH around 6.8.[2] Solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is advisable to keep the solutions at low temperatures (2-8 °C) and protected from light. For instance, studies have shown that sample solutions and the mobile phase for HPLC analysis are stable for up to 12 hours at room temperature.[1]

Q4: Can I expect enzymatic conversion of this compound to amprenavir in my cell culture experiments?

A4: Yes, this compound is designed to be a prodrug that is converted to the active amprenavir by cellular phosphatases, primarily in the gut epithelium during oral absorption.[3][4] Therefore, if your in vitro model contains relevant phosphatases, you can expect enzymatic hydrolysis of the phosphate ester to yield amprenavir.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or inconsistent potency of this compound in my experiment. Degradation of this compound due to improper solution preparation or storage.Prepare fresh solutions for each experiment using a buffer with a pH of 6.8.[2] If storage is unavoidable, keep solutions at 2-8°C and use them within 12 hours.[1] Verify the pH of your experimental media.
Unexpected peaks in my HPLC chromatogram. Formation of degradation products (e.g., amprenavir, Impurity-B) due to acidic, basic, or oxidative stress.Review your experimental conditions to identify potential sources of pH extremes or oxidative agents. Use a validated stability-indicating HPLC method to identify and quantify known degradation products.[1][5]
Variability in experimental results between batches of this compound solutions. Inconsistent solution preparation or degradation occurring at different rates.Standardize your solution preparation protocol. Ensure the quality of the water and other reagents used. Always prepare solutions under controlled temperature and pH conditions.

Quantitative Stability Data

The following table summarizes the results of forced degradation studies on this compound calcium, providing an indication of its stability under various stress conditions.

Stress ConditionParameters% DegradationMajor Degradation ProductsReference
Acid Hydrolysis 2.0 N HCl at 80°C for 12 h4.9% - SignificantAmprenavir (Impurity-A) and Impurity-B[1][6]
Base Hydrolysis 2.0 N NaOH at 80°C for 12 h11.7% - SignificantAmprenavir (Impurity-A)[1][6]
Oxidative Stress 6% H₂O₂ at 80°C for 8 h9.7% - SignificantAmprenavir (Impurity-A)[1][6]
Photolytic Degradation 1.2 million lux hours (visible) & 200 W h/m² (UV)10.8% - StableNot specified[1][6]
Thermal Degradation 105°C for 7 daysStableNot applicable[1]
Humidity 25°C, 90% RH for 7 daysStableNot applicable[1]
Water Hydrolysis Water at 80°C for 8 hStableNot applicable[1]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.[1][2]

1. Chromatographic Conditions:

  • Column: YMC Pack ODS AQ (150 mm × 4.6 mm, 3.0 μm)[2]

  • Mobile Phase: 0.05 M Potassium dihydrogen orthophosphate monohydrate (pH 6.8) buffer and Acetonitrile in a 60:40 (v/v) ratio[2]

  • Flow Rate: 0.8 mL/min[2]

  • Column Temperature: 40°C[2]

  • Detection Wavelength: 265 nm[2]

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve this compound calcium reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the experimental sample in the mobile phase to a similar concentration as the standard solution.

3. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and reproducibility of replicate injections.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Identify and quantify the this compound peak and any degradation product peaks based on their retention times compared to the reference standard and known impurities.

Visualizations

Signaling Pathways and Experimental Workflows

fosamprenavir_hydrolysis This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir Enzymatic Hydrolysis (Cellular Phosphatases) Phosphate Inorganic Phosphate This compound->Phosphate

Caption: Enzymatic hydrolysis of this compound to amprenavir.

stability_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results A Prepare this compound Solution in Aqueous Buffer B Expose to Stress Conditions (Acid, Base, Oxidative, etc.) A->B C Analyze by Stability-Indicating HPLC Method B->C D Identify and Quantify Degradation Products C->D E Determine Percentage Degradation D->E

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Fosamprenavir and MTT Assay Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address the potential for the HIV-1 protease inhibitor, fosamprenavir, to interfere with the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with the results of an MTT assay?

A: Yes, there is a strong potential for this compound to interfere with the MTT assay. This interference is not due to a direct chemical reaction with the MTT reagent itself, but rather stems from the drug's impact on mitochondrial function. The active form of this compound, amprenavir, has been shown to induce mitochondrial dysfunction, which can lead to an underestimation of cell viability when using the MTT assay.

Q2: What is the mechanism behind this potential interference?

A: The MTT assay's accuracy relies on the enzymatic reduction of the yellow tetrazolium salt (MTT) into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is considered proportional to the number of viable cells. This compound's active metabolite, amprenavir, can disrupt this process by inhibiting the mitochondrial processing protease (MPP). This inhibition can impair overall mitochondrial function, leading to a decrease in the metabolic activity required to reduce MTT, even in cells that are still viable. This results in a lower absorbance reading and an inaccurate assessment of cytotoxicity.

Q3: Have there been studies showing a direct comparison of this compound's cytotoxicity using MTT versus other assays?

A: While direct comparative studies with this compound are not extensively documented in publicly available literature, the known mitochondrial toxicity of some HIV protease inhibitors provides a strong basis for caution. Discrepancies between MTT and other viability assays have been observed with compounds that affect mitochondrial metabolism. Therefore, it is highly recommended to use an orthogonal method to confirm results obtained from MTT assays for this compound.

Q4: What are the potential consequences of this interference in my research?

Q5: How can I determine if this compound is interfering with my MTT assay?

A: A key troubleshooting step is to run a cell-free control. Incubate this compound with the MTT reagent in your culture medium without cells. If a color change occurs, it indicates a direct chemical interaction. However, as the primary concern with this compound is its effect on mitochondrial function, a more definitive approach is to compare the results from your MTT assay with those from an alternative viability assay that does not rely on mitochondrial dehydrogenase activity.

Troubleshooting Guide

If you suspect that this compound is interfering with your MTT assay, consider the following troubleshooting steps:

Issue Potential Cause Recommended Action
Lower than expected cell viability with this compound treatment in MTT assay. This compound-induced mitochondrial dysfunction leading to reduced MTT metabolism.1. Confirm with an Orthogonal Assay: Use a non-mitochondrial-based viability assay such as the Trypan Blue exclusion assay, Lactate Dehydrogenase (LDH) release assay, or an ATP-based assay (e.g., CellTiter-Glo®).2. Cell-Free Control: Rule out direct chemical interference by incubating this compound with MTT in a cell-free system.
Discrepancy between MTT results and other viability indicators (e.g., cell morphology). The MTT assay may be reflecting metabolic changes rather than true cell death.Prioritize viability assays that measure different cellular parameters, such as membrane integrity (Trypan Blue, LDH) or total ATP content.
High variability in MTT assay results with this compound. Fluctuations in cellular metabolic state induced by the drug.Ensure consistent cell seeding density and incubation times. Consider using a more stable endpoint assay.

Experimental Protocols

Standard MTT Assay Protocol for Lymphocytes

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed lymphocytes (e.g., MT-4 cells) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

Alternative Assay: Trypan Blue Exclusion Assay
  • Cell Treatment: Treat cells with this compound in a larger format (e.g., 24-well plate) under the same conditions as the MTT assay.

  • Cell Harvesting: After the incubation period, collect the cells from each well.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate Viability: Percentage of viable cells = (Number of viable cells / Total number of cells) x 100.

Visualizing the Interference Pathway

The following diagram illustrates the potential mechanism of this compound interference with the MTT assay.

MTT_Interference cluster_cell Mammalian Cell cluster_mito Mitochondrion cluster_assay MTT Assay This compound This compound (extracellular) Amprenavir Amprenavir (intracellular) This compound->Amprenavir Hydrolysis MPP Mitochondrial Processing Protease (MPP) Amprenavir->MPP Inhibits Mito_Dehydro Mitochondrial Dehydrogenases MPP->Mito_Dehydro Activates NADH NADH Mito_Dehydro->NADH Produces MTT MTT (Yellow) Mito_Dehydro->MTT Reduces ETC Electron Transport Chain NADH->ETC Formazan Formazan (Purple) MTT->Formazan Reduction Troubleshooting_Workflow Start Start: Suspected MTT Assay Interference with this compound CellFree Perform Cell-Free Control: This compound + MTT in media Start->CellFree DirectInterference Result: Direct chemical interference. MTT assay is not suitable. CellFree->DirectInterference Color Change NoDirectInterference No direct chemical interference. Proceed to biological assessment. CellFree->NoDirectInterference No Color Change OrthogonalAssay Perform Orthogonal Viability Assay (e.g., Trypan Blue, LDH, ATP-based) NoDirectInterference->OrthogonalAssay CompareResults Compare MTT and Orthogonal Assay Results OrthogonalAssay->CompareResults Consistent Results are consistent. MTT assay is likely reliable for this experimental setup. CompareResults->Consistent Consistent Discrepant Results are discrepant. MTT assay is likely underestimating viability due to mitochondrial effects. CompareResults->Discrepant Discrepant Conclusion Conclusion: Use orthogonal assay data. Report potential MTT interference. Consistent->Conclusion Discrepant->Conclusion

Optimizing Fosamprenavir Dosage in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing fosamprenavir dosage in preclinical animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to facilitate your research and ensure the accurate and humane use of this antiretroviral prodrug in animal models.

Frequently Asked Questions (FAQs)

A collection of common questions and answers to guide your experimental design and execution.

Question Answer
1. How do I calculate the starting dose of this compound for my animal model based on the human dose? Allometric scaling is a common method to estimate an equivalent dose across species based on body surface area. The Human Equivalent Dose (HED) can be calculated from the animal No-Observed-Adverse-Effect-Level (NOAEL) using the formula: HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1-0.67).[1][2][3][4] Conversely, to determine a starting dose for an animal study based on a human dose, the formula can be adapted. It is crucial to consider the specific animal model and the human dosage regimen (e.g., this compound 1400 mg twice daily).[5][6][7][8][9][10][11][12] For safety, it is often recommended to start with a fraction of the calculated dose and perform a dose-ranging study.
2. What is the active form of this compound and how is it metabolized? This compound is a prodrug that is rapidly hydrolyzed by cellular phosphatases in the gut epithelium to its active form, amprenavir.[8][13][14] Amprenavir is an inhibitor of the HIV-1 protease.[8][13][14] The primary route of metabolism for amprenavir is through the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[15]
3. What are common vehicles for administering this compound in animal studies? The choice of vehicle depends on the route of administration and the specific animal model. For oral gavage in rodents, aqueous solutions or suspensions are common. One study in mice used a suspension of this compound in ethanol.[16] For intravenous administration, a sterile, pH-balanced, and isotonic solution is required. The solubility of this compound calcium in water is approximately 0.31 mg/mL.[9] It is essential to ensure the vehicle is well-tolerated by the study animals and does not interfere with the pharmacokinetics of the drug.
4. How can I manage gastrointestinal side effects like diarrhea in my study animals? Diarrhea is a known side effect of this compound in humans and can occur in animal models.[17] Close monitoring of animals for signs of dehydration and weight loss is crucial. If diarrhea is observed, consider reducing the dose or adjusting the formulation. Providing supportive care, such as ensuring adequate hydration, is also important. If the issue persists, consultation with a veterinarian is recommended.
5. Can this compound be co-administered with other drugs in animal studies? Co-administration with other drugs, particularly those that are substrates, inducers, or inhibitors of CYP3A4, can lead to drug interactions.[15] For example, co-administration with ritonavir, a potent CYP3A4 inhibitor, significantly increases the plasma concentration of amprenavir.[18] When designing studies involving co-administration, it is essential to consider potential pharmacokinetic interactions.

Troubleshooting Guide

Direct answers to specific issues that may arise during your experiments.

Problem Possible Cause(s) Troubleshooting Steps
Unexpectedly high mortality or toxicity in study animals. - Incorrect dose calculation.- Vehicle toxicity.- Species-specific sensitivity.- Re-verify allometric scaling and dose calculations.- Run a vehicle-only control group to assess for toxicity.- Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
High variability in plasma drug concentrations between animals. - Inconsistent oral gavage technique.- Food effects on drug absorption.- Animal stress affecting physiology.- Ensure all personnel are properly trained in oral gavage to minimize variability and stress.- Standardize feeding schedules; this compound tablets can be taken with or without food in humans, but the oral suspension's absorption is affected by food.[6][16] Consider fasting animals before dosing if appropriate for the study design.- Acclimate animals to handling and dosing procedures to reduce stress.
Difficulty in formulating this compound for intravenous administration. - Low aqueous solubility of this compound calcium.- Consider using a co-solvent system or a cyclodextrin-based formulation to improve solubility. All components of the formulation must be sterile and proven to be safe for intravenous administration in the chosen animal model.
Precipitation of the drug in the dosing solution. - Supersaturation of the solution.- pH changes.- Temperature effects.- Prepare fresh dosing solutions for each administration.- Check the pH of the final formulation and adjust if necessary, ensuring it remains within a physiologically tolerated range.- Store the solution at the recommended temperature and visually inspect for precipitation before each use.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Amprenavir (after this compound Administration) in Different Animal Species
SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference
Rat112 (as this compound calcium)Oral0.79~1-22.5~7-10[4]
Dog35 (as this compound calcium)Oral1.72~1-28.0~7-10[4]
Human1400 mg (single dose)Oral4.06-5.721.5-427.6-39.27.7[19]

Note: Data for rat and dog are derived from a study using GW433908, the phosphate ester prodrug of amprenavir, which is this compound. Human data is provided for comparison.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol is adapted from a study investigating this compound in a mouse model.[16]

Materials:

  • This compound calcium powder

  • Ethanol

  • Sterile water for injection

  • Appropriate gavage needles (20-22 gauge, with a ball tip)

  • Syringes

  • Balance and weigh boats

  • Vortex mixer or sonicator

Procedure:

  • Dose Calculation: Calculate the required dose of this compound for each mouse based on its body weight. A previously used dose in a mouse model was 20 mg/kg/day.[16]

  • Formulation Preparation:

    • Prepare a stock solution by suspending the calculated amount of this compound powder in a small volume of ethanol.

    • Further dilute the suspension with sterile water to the final desired concentration. The final ethanol concentration should be minimized and confirmed to be safe for the animals.

    • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Animal Handling and Restraint:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.

  • Gavage Administration:

    • Measure the distance from the mouse's mouth to the last rib to estimate the correct insertion depth of the gavage needle.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress, such as choking or difficulty breathing.

    • Return the animal to its cage and observe for any adverse effects.

Protocol 2: General Workflow for a Preclinical Pharmacokinetic Study of this compound

This protocol outlines a general workflow for conducting a pharmacokinetic study of this compound in an animal model.

Phases of the Study:

  • Dose Formulation and Preparation:

    • Select an appropriate vehicle and formulation for the chosen route of administration (oral or intravenous).

    • Ensure the formulation is stable and homogenous.

  • Animal Acclimation and Baseline Measurements:

    • Acclimate animals to the housing conditions and handling procedures.

    • Record baseline body weights and any other relevant physiological parameters.

  • Drug Administration:

    • Administer a single dose of this compound at the predetermined dosage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

  • Plasma Processing and Storage:

    • Process blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of amprenavir in plasma.

  • Pharmacokinetic Data Analysis:

    • Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (T½).

Visualizations

This compound Metabolism and Mechanism of Action

Fosamprenavir_Metabolism_and_Action cluster_absorption Intestinal Lumen & Epithelium cluster_circulation Systemic Circulation cluster_hiv_cell HIV-Infected Cell This compound This compound Cellular_Phosphatases Cellular_Phosphatases This compound->Cellular_Phosphatases Hydrolysis Amprenavir_absorption Amprenavir Cellular_Phosphatases->Amprenavir_absorption Amprenavir_circulation Amprenavir Amprenavir_absorption->Amprenavir_circulation Enters Bloodstream Amprenavir_action Amprenavir Amprenavir_circulation->Amprenavir_action HIV_Protease HIV_Protease Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Immature_Virion Immature, Non-infectious Virion HIV_Protease->Immature_Virion Gag_Pol Gag-Pol Polyprotein Gag_Pol->HIV_Protease Cleavage Amprenavir_action->HIV_Protease Inhibition

Caption: Metabolic conversion of this compound to amprenavir and its inhibitory action on HIV protease.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Preclinical_PK_Workflow start Study Design & Protocol Development formulation Dose Formulation & Preparation start->formulation acclimation Animal Acclimation & Baseline Measurements formulation->acclimation dosing Drug Administration (Oral or IV) acclimation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage (-80°C) sampling->processing analysis Bioanalysis (LC-MS/MS) Quantification of Amprenavir processing->analysis pk_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, T½) analysis->pk_analysis reporting Data Interpretation & Reporting pk_analysis->reporting

Caption: A typical workflow for conducting a preclinical pharmacokinetic study of this compound.

Potential Off-Target Signaling Pathway Affected by HIV Protease Inhibitors

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., GSK3β, mTOR) Akt->Downstream Phosphorylation Survival Cell Survival, Proliferation, Growth Downstream->Survival Amprenavir Amprenavir (from this compound) Amprenavir->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt cell survival pathway by amprenavir.

References

Managing Fosamprenavir Cytotoxicity in Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fosamprenavir in cell culture, managing its cytotoxic effects is crucial for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during your in vitro studies.

Troubleshooting Guides

This section provides solutions to common problems encountered when assessing and managing this compound-induced cytotoxicity.

1. High Variability in Cytotoxicity Assay Results

Problem: Inconsistent IC50 or CC50 values for this compound across replicate plates or experiments.

Possible Causes & Solutions:

CauseSolution
Cell Seeding Density Optimize cell number to ensure logarithmic growth throughout the experiment. High density can lead to nutrient depletion and increased cell death, while low density can result in poor growth and inconsistent results.
Compound Solubilization Ensure this compound is completely dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate dosing.
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of cells and drug solutions.
Edge Effects To minimize evaporation from wells on the plate periphery, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
Incubation Time The cytotoxic effects of this compound may be time-dependent. Standardize the incubation period across all experiments.[1]

2. Unexpectedly High or Low Cytotoxicity

Problem: The observed cytotoxicity of this compound is significantly different from expected values or published data.

Possible Causes & Solutions:

CauseSolution
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to this compound. The IC50 and CC50 values can differ significantly between cell types.[2]
Prodrug Metabolism This compound is a prodrug that is metabolized to the active compound, amprenavir.[3] The metabolic capacity of your cell line (e.g., expression of relevant esterases and cytochrome P450 enzymes) will influence the rate of conversion and, consequently, the observed cytotoxicity.[3]
Serum Interactions Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Consider using serum-free media or a reduced serum concentration during drug treatment, if compatible with your cell line.
Assay Interference The chosen cytotoxicity assay may be incompatible with this compound. For example, compounds can interfere with the enzymatic reactions of tetrazolium-based assays (e.g., MTT, XTT). Validate your assay or consider an alternative method.

3. Difficulty in Detecting Mitochondrial Dysfunction

Problem: No significant change in mitochondrial membrane potential (MMP) is observed after this compound treatment, despite other indicators of cytotoxicity.

Possible Causes & Solutions:

CauseSolution
Incorrect Dye Concentration The optimal concentration of MMP-sensitive dyes (e.g., TMRE, TMRM, JC-1) can be cell-type dependent. Titrate the dye to determine the optimal concentration that provides a strong signal without causing toxicity itself.
Timing of Measurement Changes in MMP can be transient. Perform a time-course experiment to identify the optimal time point for measuring MMP depolarization after this compound treatment.
High Background Fluorescence Autofluorescence from cells or components in the culture medium can interfere with the signal. Include unstained and vehicle-treated controls to determine background levels.
Quenching of Fluorescent Signal At high concentrations, some MMP dyes can self-quench. Ensure you are working within the linear range of the dye.

Frequently Asked Questions (FAQs)

Q1: What are the expected cytotoxic concentrations of this compound?

This compound is the prodrug of amprenavir, which is the active antiviral agent. Therefore, the cytotoxic effects observed in cell culture are primarily due to amprenavir. The 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) can vary widely depending on the cell line and the assay used.

Table 1: Reported IC50 and EC50 Values for Amprenavir (the active metabolite of this compound)

Cell LineAssay TypeValueReference
MT-4Syncytia Formation InhibitionEC50: 0.024 µM[4]
MT-4MTT AssayNot cytotoxic up to 100 µM[2]
Huh-7 (Hepatocarcinoma)Invasion AssayInhibitory effects observed[5]
HIV-1 infected MT4 cellsMTT AssayIC50: 55 nM - 2135 nM (depending on viral strain)[6]
HIV-1 infected T-lymphocytesViral SuppressionEC50: 0.03 µM[7]

Note: EC50 (50% effective concentration) values typically refer to antiviral activity, while IC50 and CC50 values relate to cytotoxicity.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

The hepatotoxicity associated with amprenavir (the active form of this compound) is thought to be related to its metabolism by the cytochrome P450 system (CYP3A4), which can produce toxic intermediates.[3] At the cellular level, HIV protease inhibitors, including amprenavir, have been linked to:

  • Mitochondrial Dysfunction: These drugs can impair mitochondrial function, leading to a decrease in cellular energy production and an increase in oxidative stress.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them can lead to damage of cellular components.

  • Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and processing in the ER can trigger a stress response that may lead to apoptosis.

  • Caspase Activation and Apoptosis: The culmination of these stress pathways can lead to the activation of caspases, the key executioners of programmed cell death (apoptosis).

Q3: How can I mitigate this compound cytotoxicity in my cell cultures?

Co-treatment with antioxidants may help reduce this compound-induced cytotoxicity.

  • N-Acetylcysteine (NAC): A precursor to glutathione, NAC can help replenish intracellular antioxidant levels and may offer protection against drug-induced oxidative stress.

  • Glutathione (GSH): As a major intracellular antioxidant, direct supplementation with GSH or its precursors can help neutralize ROS.[8][9]

  • Vitamin E: This lipid-soluble antioxidant can protect cell membranes from oxidative damage.[10]

It is important to empirically determine the optimal, non-toxic concentration of any antioxidant used in your specific cell model.

Q4: Which assays are recommended for investigating the mechanisms of this compound cytotoxicity?

To dissect the pathways involved in this compound-induced cell death, a multi-parametric approach is recommended:

  • Mitochondrial Membrane Potential: Use fluorescent dyes like TMRE, TMRM, or JC-1 to assess changes in mitochondrial polarization.

  • Reactive Oxygen Species (ROS) Detection: Probes such as DCFH-DA can be used to measure intracellular ROS levels.

  • ER Stress Markers: Analyze the expression of key ER stress proteins like GRP78 and CHOP via Western blotting.

  • Caspase Activation: Measure the activity of key executioner caspases, such as caspase-3, using colorimetric or fluorometric assays.

Experimental Protocols & Workflows

Workflow for Investigating this compound Cytotoxicity

cluster_0 Initial Assessment cluster_1 Mechanism of Action Studies cluster_2 Mitigation Strategy start Seed cells in 96-well plates treat Treat with a dose range of this compound start->treat incubate Incubate for 24-72 hours treat->incubate mtt Perform MTT/XTT assay for viability incubate->mtt ic50 Calculate IC50 mtt->ic50 mmp Mitochondrial Membrane Potential Assay (e.g., TMRE) ic50->mmp ros ROS Detection (e.g., DCFH-DA) ic50->ros er ER Stress Analysis (Western Blot for GRP78, CHOP) ic50->er caspase Caspase-3 Activity Assay ic50->caspase antioxidant Co-treat with Antioxidant (e.g., NAC) ic50->antioxidant repeat_assays Repeat Cytotoxicity and Mechanistic Assays antioxidant->repeat_assays

Caption: Workflow for assessing and mitigating this compound cytotoxicity.

Detailed Methodologies

1. MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

2. Mitochondrial Membrane Potential (MMP) Assay using TMRE

  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and treat with this compound at the desired concentrations for the determined time. Include a positive control for depolarization (e.g., CCCP).

  • TMRE Staining: Add TMRE to each well to a final concentration of 100-200 nM and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~549 nm and emission at ~575 nm.

  • Data Analysis: Normalize the fluorescence of treated cells to that of the vehicle-treated controls to determine the percentage change in MMP.

3. Reactive Oxygen Species (ROS) Detection using DCFH-DA

  • Cell Treatment: Seed cells and treat with this compound as described for the MMP assay. Include a positive control for ROS induction (e.g., H2O2).

  • DCFH-DA Loading: Wash the cells with warm PBS and then incubate with DCFH-DA solution (5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Quantify the change in fluorescence in this compound-treated cells relative to the vehicle-treated controls.

4. Western Blot for ER Stress Markers (GRP78 and CHOP)

  • Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the expression of GRP78 and CHOP to the loading control.

Signaling Pathway of this compound-Induced Cytotoxicity

This compound This compound Mitochondria Mitochondria This compound->Mitochondria ER Endoplasmic Reticulum This compound->ER ROS ROS Production Mitochondria->ROS MMP_Loss MMP Depolarization Mitochondria->MMP_Loss ER_Stress ER Stress ER->ER_Stress Caspase_Activation Caspase Activation ROS->Caspase_Activation MMP_Loss->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling cascade of this compound-induced cytotoxicity.

References

Technical Support Center: Fosamprenavir Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with fosamprenavir protein binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected plasma protein binding of this compound?

This compound is a prodrug that is rapidly and almost completely hydrolyzed to its active form, amprenavir, in the gut epithelium during absorption.[1][2] Therefore, it is the protein binding of amprenavir that is pharmacologically relevant. Amprenavir is highly bound to plasma proteins, with a binding of approximately 90%.[3][4]

Q2: Which plasma protein is primarily responsible for binding amprenavir?

Amprenavir primarily binds to alpha-1-acid glycoprotein (AAG).[1][4] Variations in the concentration of AAG can contribute to inter-individual variability in the protein binding of amprenavir.[4][5]

Q3: What are the common methods for determining the protein binding of amprenavir?

The most common methods for determining the protein binding of amprenavir are equilibrium dialysis and ultrafiltration.[6][7] Both methods are used to separate the unbound (free) drug from the protein-bound drug in plasma.[6]

Q4: What is a typical unbound fraction for amprenavir in human plasma?

In a study involving patients treated with amprenavir, the mean unbound fraction in plasma was found to be 8.6%, with a range of 4.4% to 20%, as determined by ultrafiltration.[6] This variability highlights the importance of carefully controlled experimental conditions.

Troubleshooting Guides

Issue 1: High Variability in Protein Binding Results

High variability in replicate measurements or between experiments is a common challenge.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Pipetting Ensure accurate and consistent pipetting of plasma, buffer, and the drug solution. Use calibrated pipettes and consider automated liquid handling systems for high-throughput assays.
Temperature Fluctuations Maintain a constant and controlled temperature (typically 37°C) throughout the incubation period.[8] Temperature variations can affect binding equilibrium.
pH Shifts in Plasma/Buffer Ensure that the pH of the plasma and buffer is maintained at physiological pH (7.4) during the experiment.[9] Inadequate control of pH, especially in 96-well plate formats, can significantly alter the unbound fraction of drugs.[9] Using a CO2-controlled incubator can help maintain pH stability.[9]
Variable AAG Levels in Plasma Lots Be aware that AAG levels can vary between different plasma lots and patient populations.[4] If possible, use a pooled plasma lot for a series of experiments to minimize this variability.
Drug Stability Issues This compound is a prodrug and is designed to be hydrolyzed to amprenavir.[1][2] Ensure that the stability of amprenavir in the plasma matrix is maintained throughout the duration of the assay.
Issue 2: Unexpectedly High or Low Protein Binding

Results that deviate significantly from the expected ~90% binding for amprenavir warrant investigation.

Possible Causes and Solutions:

CauseRecommended Action
Non-Specific Binding (NSB) to Assay Apparatus Amprenavir, being a lipophilic compound, may exhibit non-specific binding to plasticware and ultrafiltration membranes.[10] Pre-saturate the apparatus with a solution of the drug or a similar compound to block non-specific binding sites.[11] Alternatively, consider using low-binding materials.
Incorrect Drug Concentration The unbound fraction of some drugs can be concentration-dependent. Ensure the drug concentration used in the assay is within the therapeutic range for this compound.
Drug-Drug Interactions Co-administration of other drugs can displace amprenavir from its binding sites on plasma proteins. For example, lopinavir has been shown to increase the unbound fraction of amprenavir.[6][12] If studying plasma from treated patients, consider the potential impact of co-administered medications.
Equilibrium Not Reached (Equilibrium Dialysis) Ensure that the dialysis incubation time is sufficient for the system to reach equilibrium. This can be determined by measuring the drug concentration in the buffer chamber at multiple time points.
Membrane Leakage (Ultrafiltration/Dialysis) Check the integrity of the semipermeable membrane to ensure that protein-bound drug is not leaking into the ultrafiltrate or buffer chamber.

Quantitative Data Summary

The following table summarizes reported protein binding data for amprenavir, the active metabolite of this compound.

ParameterValueMethodReference
Plasma Protein Binding ~90%Not specified[3][4]
Primary Binding Protein Alpha-1-acid glycoprotein (AAG)In vitro studies[1][4]
Mean Unbound Fraction (in patients) 8.6%Ultrafiltration[6]
Range of Unbound Fraction (in patients) 4.4% - 20%Ultrafiltration[6]
Effect of Lopinavir Co-administration Increased unbound fractionIn vitro[6][12]
Effect of Ritonavir Co-administration Unaffected unbound fractionIn vitro[6]

Experimental Protocols

Equilibrium Dialysis Workflow

This is a generalized workflow for determining the protein binding of amprenavir using equilibrium dialysis.

Equilibrium_Dialysis_Workflow Equilibrium Dialysis Workflow for Amprenavir prep Preparation 1. Prepare amprenavir stock solution. 2. Spike amprenavir into human plasma. 3. Prepare dialysis buffer (e.g., PBS pH 7.4). setup Dialysis Setup 1. Assemble dialysis cells with a semipermeable membrane (e.g., 12-14 kDa MWCO). 2. Add spiked plasma to one chamber. 3. Add buffer to the other chamber. prep->setup incubation Incubation Incubate at 37°C with gentle shaking for an appropriate duration (e.g., 4-24 hours) to reach equilibrium. setup->incubation sampling Sampling 1. Collect aliquots from both the plasma and buffer chambers. 2. Matrix-match the samples (add blank plasma to buffer sample and buffer to plasma sample). incubation->sampling analysis Analysis Quantify amprenavir concentration in both chambers using a validated analytical method (e.g., LC-MS/MS). sampling->analysis calculation Calculation Calculate the percent unbound fraction: % Unbound = (Concentration in Buffer / Concentration in Plasma) x 100 analysis->calculation

Caption: A generalized workflow for determining amprenavir protein binding using equilibrium dialysis.

Ultrafiltration Workflow

This diagram outlines the general steps for an ultrafiltration-based protein binding assay for amprenavir.

Ultrafiltration_Workflow Ultrafiltration Workflow for Amprenavir prep Preparation 1. Prepare amprenavir stock solution. 2. Spike amprenavir into human plasma. incubation Pre-incubation Incubate the spiked plasma at 37°C to allow for drug-protein binding. prep->incubation uf_setup Ultrafiltration Setup 1. Pre-condition the ultrafiltration device to minimize non-specific binding. 2. Add the incubated plasma to the sample reservoir of the ultrafiltration device. incubation->uf_setup centrifugation Centrifugation Centrifuge the device at a specified speed and time to separate the protein-free ultrafiltrate. uf_setup->centrifugation collection Sample Collection Collect the ultrafiltrate (containing unbound drug) and an aliquot of the retentate (containing total drug). centrifugation->collection analysis Analysis Quantify amprenavir concentration in the ultrafiltrate and retentate using a validated analytical method (e.g., LC-MS/MS). collection->analysis calculation Calculation Calculate the percent unbound fraction: % Unbound = (Concentration in Ultrafiltrate / Total Concentration) x 100 analysis->calculation

Caption: A generalized workflow for determining amprenavir protein binding using ultrafiltration.

Troubleshooting Logic for High Variability

This diagram provides a logical approach to troubleshooting high variability in this compound protein binding assays.

Troubleshooting_High_Variability Troubleshooting High Variability start High Variability Observed check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_temp Verify Temperature Control (37°C) start->check_temp check_ph Confirm pH Stability (pH 7.4) start->check_ph check_plasma Assess Plasma Lot Consistency start->check_plasma check_stability Evaluate Amprenavir Stability in Matrix start->check_stability resolve Variability Resolved check_pipetting->resolve check_temp->resolve check_ph->resolve check_plasma->resolve check_stability->resolve

Caption: A logical flowchart for troubleshooting high variability in protein binding assays.

References

Validation & Comparative

A Comparative Guide to In Vitro Cross-Resistance Between Fosamprenavir and Other Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cross-resistance profiles of HIV-1 variants with reduced susceptibility to fosamprenavir (FPV), the prodrug of amprenavir (APV). The development of drug resistance is a critical challenge in antiretroviral therapy, and understanding the patterns of cross-resistance among protease inhibitors (PIs) is essential for designing effective salvage regimens. This document summarizes key experimental data on how mutations selected by amprenavir affect the efficacy of other PIs and details the methodologies used to obtain these findings.

Mechanisms of this compound Resistance

Resistance to this compound primarily arises from the accumulation of specific mutations within the HIV-1 protease gene. In vitro selection studies and clinical observations have identified several key mutational pathways. The primary mutation often involves the I50V substitution in the active site of the protease.[1][2] However, alternative pathways can also lead to high-level resistance, characterized by mutations such as I84V, I54L/M, or the combination of V32I and I47V.[3] These primary mutations are frequently accompanied by secondary or accessory mutations (e.g., L10F, M46I/L) that further reduce susceptibility and may compensate for a loss in viral fitness.[3][4][5]

Quantitative Analysis of Cross-Resistance

The extent of cross-resistance between this compound/amprenavir and other PIs is highly dependent on the specific combination of mutations present in the HIV-1 protease. The following table summarizes in vitro data from studies that selected for amprenavir-resistant viral strains and subsequently tested their susceptibility to other PIs. The data are presented as the fold-change in the 50% inhibitory concentration (IC₅₀) relative to a wild-type reference strain.

Protease MutationsFold Change in IC₅₀ (vs. Wild-Type)Reference
Amprenavir (APV) Lopinavir (LPV) Ritonavir (RTV)
Pr-L10F 2.11.8
Pr-L10F/I84V + Gag-L449F 197.7
Pr-L10F/M46I/I50V + Gag-L449F 6019
Pr-L10F/M46I/I47V/I50V + Gag-L449F 10431
Pr-M46I/L + I50V High-

Note: Data from different studies may not be directly comparable due to variations in experimental protocols. A "-" indicates that data was not reported in the cited study.

The data clearly indicate that as mutations associated with amprenavir resistance accumulate, significant cross-resistance to lopinavir emerges.[4][5] Strains with the I50V mutation pathway (Pr-L10F/M46I/I47V/I50V) show a greater than 30-fold reduction in lopinavir susceptibility.[4][5] In contrast, the cross-resistance to ritonavir and nelfinavir is of a lower magnitude.[4][5] Interestingly, the M46I/L + I50V mutant has been shown to increase susceptibility (hypersensitivity) to saquinavir and indinavir.[1]

Experimental Protocols

The data presented above were generated using established in vitro methodologies for selecting and characterizing drug-resistant HIV-1. A representative protocol is detailed below.

In Vitro Selection of Amprenavir-Resistant HIV-1
  • Cell and Virus Culture: The HIV-1 laboratory strain (e.g., HIV-1IIIB) is cultured in a susceptible T-lymphoblastoid cell line (e.g., MT-2 cells) in standard culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics).

  • Dose-Escalation Selection: The virus is passaged in the presence of amprenavir, starting at a concentration close to the wild-type IC₅₀.

  • Monitoring and Increasing Drug Concentration: Viral replication is monitored by measuring p24 antigen levels in the culture supernatant. When viral replication returns to pre-treatment levels, the concentration of amprenavir is incrementally increased (typically doubled) for the subsequent passage.

  • Isolation of Resistant Variants: This process is continued until high-level resistance is achieved. Virus stocks from different passage points, representing a sequential accumulation of mutations, are harvested and stored for analysis.

Genotypic and Phenotypic Analysis
  • Genotypic Analysis: Proviral DNA is extracted from the infected cells. The protease-coding region of the pol gene is amplified using the polymerase chain reaction (PCR). The PCR products are then sequenced to identify mutations that have emerged during the drug selection process.

  • Phenotypic Susceptibility Assay (Single-Cycle Growth Assay):

    • Vector Construction: Recombinant viral vectors are created where the protease region from the resistant virus is cloned into a proviral DNA backbone that lacks the envelope gene but contains a reporter gene (e.g., luciferase).

    • Virus Production: These vectors are co-transfected into producer cells (e.g., 293T cells) along with a vector expressing a vesicular stomatitis virus G (VSV-G) envelope protein. This produces infectious virions capable of a single round of infection.

    • Infection and Drug Treatment: Target cells (e.g., MT-2 cells) are infected with the recombinant viruses in the presence of serial dilutions of various protease inhibitors.

    • Quantification of Infectivity: After a set incubation period (e.g., 48-72 hours), reporter gene activity is measured. The IC₅₀ value for each drug is calculated as the concentration required to inhibit viral replication by 50% compared to a no-drug control.

    • Fold-Change Calculation: The IC₅₀ of the mutant virus is divided by the IC₅₀ of the wild-type reference virus to determine the fold-change in susceptibility.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining in vitro cross-resistance between protease inhibitors.

G cluster_selection In Vitro Resistance Selection cluster_analysis Genotypic & Phenotypic Analysis start Culture Wild-Type HIV-1 in T-cell line passage Serial Passage with Increasing [APV] start->passage monitor Monitor Viral Replication (p24 Antigen) passage->monitor monitor->passage harvest Harvest Resistant Virus Stocks monitor->harvest High Resistance Achieved genotype Genotypic Analysis: PCR & Sequencing of Protease Gene harvest->genotype clone Clone Protease Gene into Reporter Vector harvest->clone phenotype Phenotypic Analysis: Recombinant Virus Assay transfect Produce Pseudotyped Virus Particles clone->transfect infect Infect Target Cells with Serial Dilutions of PIs transfect->infect measure Measure Reporter Activity (e.g., Luciferase) infect->measure calculate Calculate IC50 & Fold-Change vs. WT measure->calculate

Caption: Workflow for In Vitro PI Cross-Resistance Analysis.

Discussion and Conclusion

The in vitro data demonstrate that this compound resistance is complex and can lead to varied patterns of cross-resistance to other PIs. The accumulation of mutations, particularly along the I50V pathway, confers significant cross-resistance to lopinavir.[4][5] This suggests that lopinavir may have limited efficacy in patients who have failed a this compound-containing regimen where this specific mutational pathway has been selected.

Conversely, the observation of hypersensitivity to saquinavir and indinavir in a key amprenavir-resistant mutant (M46I/L + I50V) highlights the intricate structural interactions between different inhibitors and the mutated protease enzyme.[1] This phenomenon suggests that certain PI sequences could potentially be effective.

For drug development professionals, these findings underscore the importance of designing PIs that maintain activity against common resistance pathways. For researchers and clinicians, the data emphasize the necessity of genotypic and phenotypic testing to guide the selection of subsequent PIs in treatment-experienced patients, as the specific mutations present are highly predictive of the remaining therapeutic options.

References

Head-to-head comparison of fosamprenavir and nelfinavir in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vitro comparison of two prominent HIV-1 protease inhibitors, fosamprenavir and nelfinavir. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antiretroviral agents.

Mechanism of Action

Both this compound, the prodrug of amprenavir, and nelfinavir are competitive inhibitors of the HIV-1 protease.[1][2][3] This viral enzyme is crucial for the proteolytic cleavage of viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins essential for the production of infectious virions.[1][2][3] By binding to the active site of the protease, these inhibitors block this cleavage process, resulting in the formation of immature, non-infectious viral particles.[1][3]

cluster_virus HIV-1 Infected Cell cluster_drug Drug Action Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Viral mRNA Viral mRNA Integrated DNA->Viral mRNA Transcription Gag-Pol Polyprotein Gag-Pol Polyprotein Viral mRNA->Gag-Pol Polyprotein Translation Mature Viral Proteins Mature Viral Proteins Gag-Pol Polyprotein->Mature Viral Proteins Cleavage by HIV Protease Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion This compound / Nelfinavir This compound / Nelfinavir HIV Protease HIV Protease This compound / Nelfinavir->HIV Protease Inhibition

Caption: Mechanism of action of HIV protease inhibitors.

Antiviral Activity

The in vitro antiviral activity of this compound (measured as its active metabolite, amprenavir) and nelfinavir has been evaluated in various cell-based assays. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key parameters used to quantify their potency.

DrugVirus StrainCell LineEC50 (nM)IC50 (nM)Citation
AmprenavirWild-type HIV-1Various17 - 47Not Reported[4]
NelfinavirWild-type HIV-1Various17 - 47Not Reported[4]
AmprenavirPI-Resistant StrainsRecombinant Clinical Isolates>100Not Reported[4]
NelfinavirPI-Resistant StrainsRecombinant Clinical Isolates>100Not Reported[4]
NelfinavirSubtype B (D30N)MT-2Not Reported42-fold increase[5]
NelfinavirSubtype C (D30N/N83T)MT-2Not Reported34-fold increase[5]
NelfinavirSubtype B (L90M)MT-2Not Reported4.2-fold increase[5]
NelfinavirSubtype C (L90M)MT-2Not Reported5.7-fold increase[5]

Protein Binding

The extent of plasma protein binding is a critical pharmacokinetic parameter that influences the concentration of free, active drug available to inhibit the virus.

DrugPlasma Protein BindingCitation
Amprenavir~90%[3][6]
Nelfinavir>98%[3][7]

In Vitro Resistance

The development of resistance is a significant challenge in antiretroviral therapy. In vitro studies have been conducted to select for and characterize resistance to both this compound and nelfinavir.

  • This compound (Amprenavir): The key mutation associated with resistance to amprenavir is I50V in the protease gene.[8] However, the accumulation of multiple mutations is generally required to confer a significant increase in the IC50.[8]

  • Nelfinavir: The D30N mutation is a signature resistance mutation for nelfinavir.[5] The L90M mutation is another common pathway for nelfinavir resistance.[5] Studies have shown that the impact of these mutations on the level of resistance can vary between different HIV-1 subtypes.[5] In vitro selection studies have indicated that resistance to nelfinavir may develop more rapidly compared to some newer protease inhibitors.[4]

Experimental Protocols

The following sections describe generalized protocols for key in vitro experiments used to evaluate the antiviral activity and resistance profiles of HIV inhibitors.

In Vitro Antiviral Activity Assay

This assay determines the concentration of a drug required to inhibit HIV replication by 50% (EC50).

Start Start Cell_Culture Prepare target cells (e.g., MT-4, CEM-SS) Start->Cell_Culture Infection Infect cells with a standardized amount of HIV-1 Cell_Culture->Infection Drug_Dilution Prepare serial dilutions of test compounds Treatment Add drug dilutions to infected cell cultures Drug_Dilution->Treatment Infection->Treatment Incubation Incubate for 3-7 days Treatment->Incubation Assay_Readout Measure viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity, or cell viability assay) Incubation->Assay_Readout Data_Analysis Calculate EC50 values Assay_Readout->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro HIV antiviral assay.

Methodology:

  • Cell Culture: Susceptible T-cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.[9]

  • Drug Preparation: The test compounds (this compound and nelfinavir) are dissolved and serially diluted to a range of concentrations.

  • Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the diluted compounds are added to the cell cultures.

  • Incubation: The treated, infected cells are incubated for a period of 3 to 7 days to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified using various methods, such as:

    • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.[9]

    • Reverse Transcriptase (RT) Assay: Measures the activity of the viral enzyme reverse transcriptase.[9]

    • Cell Viability Assay (e.g., MTT or XTT): Measures the protective effect of the drug against virus-induced cell death (cytopathic effect).[10]

  • Data Analysis: The results are used to plot a dose-response curve, and the EC50 value is calculated as the drug concentration that inhibits viral replication by 50% compared to untreated controls.

In Vitro Resistance Selection

This experiment is designed to generate drug-resistant viral strains and identify the genetic mutations responsible for the resistance phenotype.

Methodology:

  • Initial Culture: HIV-1 is cultured in the presence of a sub-optimal concentration of the test drug (e.g., near the EC50).

  • Serial Passage: The virus-containing supernatant from the initial culture is used to infect fresh cells, and the drug concentration is gradually increased in subsequent passages.

  • Monitoring: Viral replication is monitored at each passage. A breakthrough in viral replication at a higher drug concentration indicates the emergence of a resistant strain.

  • Phenotypic Analysis: The drug susceptibility of the selected virus is determined using the antiviral activity assay described above to confirm the resistant phenotype.

  • Genotypic Analysis: The protease gene of the resistant virus is sequenced to identify mutations that may be responsible for the observed resistance.

References

Fosamprenavir's Efficacy in Treatment-Naive Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro antiviral activity of fosamprenavir against treatment-naive HIV-1, benchmarked against other key protease inhibitors. This report synthesizes experimental data on drug potency, cytotoxicity, and resistance profiles, providing a foundational resource for preclinical assessment.

This compound, a prodrug of amprenavir, is a critical component in the arsenal of antiretroviral therapies for HIV-1. Its efficacy in treatment-naive settings is a key determinant of its clinical utility. This guide provides an objective comparison of this compound's performance against other widely used protease inhibitors—lopinavir, atazanavir, and darunavir—in treatment-naive cell lines. The data presented is collated from various in vitro studies, offering a quantitative and methodological overview for researchers in virology and drug development.

Comparative Antiviral Activity

The potency of this compound, through its active metabolite amprenavir, has been evaluated in various immortalized T-lymphocyte cell lines and primary blood mononuclear cells (PBMCs). These in vitro systems are crucial for establishing a baseline understanding of a drug's intrinsic antiviral activity before clinical trials.

The following table summarizes the 50% effective concentration (EC50) values for amprenavir and its key comparators against wild-type (treatment-naive) HIV-1 strains in commonly used cell lines. Lower EC50 values are indicative of higher antiviral potency.

DrugCell LineHIV-1 StrainEC50 (nM)Cytotoxicity (CC50 in µM)Selectivity Index (CC50/EC50)
Amprenavir MT-2LAI30>100>3333
MT-4IIIB11 - 31>100>3225 - >9090
PBMCsBa-L11Not ReportedNot Reported
Lopinavir MT-4IIIB15>100>6667
PBMCsVarious4.5 - 17Not ReportedNot Reported
Atazanavir MT-2RF2.628.510961
MT-4IIIB5 - 8.4>100>11904 - >20000
Darunavir MT-2LAI3>100>33333
MT-4IIIB1.9 - 4>100>25000 - >52631

Data Interpretation: The presented data demonstrates that all four protease inhibitors exhibit potent antiviral activity against treatment-naive HIV-1 in vitro. Darunavir and atazanavir generally show the lowest EC50 values, suggesting the highest intrinsic potency. Amprenavir and lopinavir also demonstrate strong activity in the nanomolar range. The high selectivity indices for all compounds indicate a favorable therapeutic window, with cytotoxicity observed at concentrations significantly higher than those required for antiviral effect.

Resistance Profiles in Vitro

A critical aspect of long-term antiretroviral efficacy is the genetic barrier to resistance. In vitro passage experiments, where the virus is cultured in the presence of escalating drug concentrations, are used to select for resistance mutations and characterize the resistance pathways.

DrugKey In Vitro Resistance Mutations
Amprenavir I50V, I54L/M, V32I + I47V, I84V
Lopinavir L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, L90M
Atazanavir I50L, A71V, N88S
Darunavir V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V

Analysis of Resistance Pathways: The development of high-level resistance to amprenavir in vitro is often associated with the I50V mutation.[1] Lopinavir has a higher genetic barrier to resistance, often requiring the accumulation of multiple mutations.[2][3] Atazanavir resistance is frequently linked to the I50L mutation. Darunavir also possesses a high genetic barrier to resistance, with multiple mutations required for significant loss of susceptibility.[4]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound and other protease inhibitors is the competitive inhibition of the HIV-1 protease enzyme. This enzyme is crucial for the post-translational modification of viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions.

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_drug Drug Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription Transcription Host DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Virion Assembly & Budding Virion Assembly & Budding Mature Viral Proteins->Virion Assembly & Budding Mature HIV Virion Mature HIV Virion Virion Assembly & Budding->Mature HIV Virion This compound This compound This compound->HIV Protease Inhibition Antiviral_Assay_Workflow Cell Culture 1. Culture Treatment-Naive Cell Line (e.g., MT-4, CEM) Infection 3. Infect Cells with HIV-1 Laboratory Strain Cell Culture->Infection Drug Preparation 2. Prepare Serial Dilutions of this compound & Comparators Treatment 4. Add Drug Dilutions to Infected Cell Cultures Drug Preparation->Treatment Infection->Treatment Incubation 5. Incubate for 3-7 days Treatment->Incubation Endpoint Assay 6. Measure Viral Replication Incubation->Endpoint Assay p24 Antigen Assay p24 Antigen ELISA Endpoint Assay->p24 Antigen Assay Efficacy MTT Assay MTT (Cytotoxicity) Assay Endpoint Assay->MTT Assay Toxicity Data Analysis 7. Calculate EC50 & CC50 p24 Antigen Assay->Data Analysis MTT Assay->Data Analysis

References

Fosamprenavir vs. Amprenavir: A Head-to-Head Comparison of HIV-1 Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral therapeutics, the strategic development of prodrugs has been instrumental in optimizing pharmacokinetic profiles and improving patient adherence. A prime example of this strategy is the relationship between fosamprenavir and its active metabolite, amprenavir. This guide provides a detailed comparison of their potency in enzyme inhibition assays, focusing on their target, the human immunodeficiency virus type 1 (HIV-1) protease.

This compound , a phosphate ester prodrug, is rapidly and extensively hydrolyzed in the gut epithelium to amprenavir and inorganic phosphate upon oral administration.[1][2] This conversion is crucial, as amprenavir is the pharmacologically active agent that exerts its antiviral effect by directly inhibiting the HIV-1 protease.[1][3] Consequently, in vitro enzyme inhibition assays primarily focus on the potency of amprenavir. This compound itself is not the direct inhibitor of the viral enzyme.

The Conversion and Action of this compound

This compound is designed to enhance the bioavailability of amprenavir. Once administered, it undergoes enzymatic cleavage to release the active drug, which then targets the HIV-1 protease.

Fosamprenavir_Metabolism This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir  Hydrolysis in  Gut Epithelium Inhibition Inhibition Amprenavir->Inhibition HIV_Protease HIV-1 Protease HIV_Protease->Inhibition Viral_Polyprotein Viral Polyprotein Precursors Inhibition->Viral_Polyprotein  Blocks Cleavage Mature_Proteins Mature Viral Proteins (non-infectious)

This compound's conversion to amprenavir and subsequent inhibition of HIV-1 protease.

Comparative Potency of Amprenavir in Enzyme Inhibition Assays

The inhibitory activity of amprenavir against HIV-1 protease is quantified using parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates greater potency.

Parameter Enzyme/Virus Type Amprenavir Potency
Ki Wild-Type HIV-1 Protease0.16 nM - 0.6 nM[4][5][6]
I50V Mutant HIV-1 Protease30 nM (a 147-fold decrease in affinity)[7]
V82F/I84V Mutant HIV-1 ProteaseA 104-fold decrease in affinity compared to wild-type[7]
Other Resistant Mutants (V32I, I54M, I54V, I84V)Modest to significant increases in Ki values (3 to 30-fold)[4]
IC50 Wild-Type Clinical HIV Isolates12 nM - 14.6 +/- 12.5 ng/mL[5][8]
HIV-1 and HIV-280 nM and 340 nM, respectively[8]

Experimental Protocol: HIV-1 Protease Inhibition Assay

The potency of amprenavir is typically determined using a fluorogenic substrate assay. This in vitro method measures the ability of the inhibitor to block the cleavage of a synthetic peptide substrate by recombinant HIV-1 protease.

Principle

The assay utilizes a synthetic peptide substrate that mimics a natural cleavage site of the HIV-1 protease. This substrate is labeled with a fluorescent reporter molecule and a quencher molecule in close proximity. In its intact state, the fluorescence is quenched. Upon cleavage by the HIV-1 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.

Materials
  • Recombinant HIV-1 Protease

  • Fluorogenic Peptide Substrate (e.g., based on a natural processing site)[9]

  • Assay Buffer (e.g., 100 mM CH3COONa, pH 4.7, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, 5% DMSO, and 0.5 mg/mL BSA)[10]

  • Amprenavir (or other inhibitors) at various concentrations

  • 96-well black microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen fluorophore/quencher pair (e.g., Ex/Em = 330/450 nm)[3]

Procedure
  • Reagent Preparation : Prepare stock solutions of recombinant HIV-1 protease, the fluorogenic substrate, and amprenavir in a suitable solvent (e.g., DMSO).

  • Assay Setup : In a 96-well microplate, add the assay buffer.

  • Inhibitor Addition : Add varying concentrations of amprenavir to the wells. Include control wells with no inhibitor (maximum enzyme activity) and wells with no enzyme (background fluorescence).

  • Enzyme Addition : Add a fixed concentration of recombinant HIV-1 protease to all wells except the background control.

  • Pre-incubation : Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction : Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement : Immediately place the microplate in a fluorescence reader and measure the increase in fluorescence intensity over time in a kinetic mode for 1-3 hours at 37°C.[3]

  • Data Analysis :

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • To determine the Ki value, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Morrison's equation).

Conclusion

This compound serves as an effective prodrug, delivering the active HIV-1 protease inhibitor, amprenavir, with improved pharmacokinetic properties.[11] In vitro enzymatic assays consistently demonstrate that amprenavir is a potent inhibitor of wild-type HIV-1 protease, with Ki values in the sub-nanomolar range.[4][5][6] However, the emergence of drug-resistant viral strains, particularly those with mutations in the protease enzyme such as I50V, can significantly reduce the binding affinity and efficacy of amprenavir.[4][7] The detailed understanding of these inhibition profiles, obtained through robust enzymatic assays, is crucial for guiding clinical use and the development of next-generation protease inhibitors.

References

In Vitro Synergistic Interactions of Fosamprenavir with Other Antiretroviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fosamprenavir, a prodrug of the protease inhibitor (PI) amprenavir, is a critical component in the management of HIV-1 infection. Understanding its interactions with other antiretroviral drugs is paramount for optimizing combination therapies, enhancing antiviral efficacy, and minimizing the emergence of drug resistance. This guide provides a comprehensive comparison of the in vitro synergistic, additive, and antagonistic effects of this compound (evaluated as amprenavir) when combined with other antiretroviral agents from various classes. The data presented is compiled from key in vitro studies and is intended to inform further research and drug development efforts.

Summary of In Vitro Synergy with Protease Inhibitors

The interaction of amprenavir with other protease inhibitors has been shown to vary from synergistic to antagonistic, depending on the specific drug combination, the concentrations tested, and the viral strain used.

CombinationHIV-1 StrainIC50IC75IC90IC95Interaction
Amprenavir + Lopinavir Wild-type (14aPre)>1>1>1>1Antagonistic
Multi-drug Resistant (003)<1<1<11Synergistic to Additive
Multi-drug Resistant (004)<1<1<11Synergistic to Additive
Amprenavir + Tipranavir Wild-type (14aPre)>1>1>1<1Mostly Antagonistic, Synergistic at IC95
Multi-drug Resistant (003)>1>1>1>1Antagonistic
Multi-drug Resistant (004)>1>1>1>1Antagonistic

Data sourced from Bulgheroni et al., 2004.[1]

Summary of In Vitro Synergy with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

In vitro studies have demonstrated that amprenavir exhibits synergistic or additive effects when combined with several NRTIs. This suggests a potential for enhanced viral suppression through dual mechanisms of action.

CombinationInteraction
Amprenavir + Abacavir Synergistic[1]
Amprenavir + Didanosine Synergistic
Amprenavir + Zidovudine Synergistic

Qualitative descriptions of synergy are noted in the literature; however, specific quantitative data from the primary sources for didanosine and zidovudine combinations were not available in the immediate search results.

Summary of In Vitro Synergy with Other Antiretroviral Classes

Information on the in vitro synergy of this compound/amprenavir with non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase inhibitors is less documented in publicly available literature. While pharmacokinetic studies indicate potential interactions, specific synergy data from in vitro combination assays is needed for a complete understanding.

Experimental Protocols

The evaluation of in vitro drug synergy is crucial for predicting the potential efficacy of combination therapies. The following are detailed methodologies for key experiments cited in the assessment of this compound's synergistic potential.

Checkerboard Assay

The checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction (synergistic, additive, or antagonistic).

Methodology:

  • Drug Preparation: Stock solutions of each drug are prepared and serially diluted in a liquid medium (e.g., RPMI 1640).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of Drug A are made along the x-axis (columns), and serial dilutions of Drug B are made along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone are also included.

  • Inoculation: Each well is inoculated with a standardized suspension of HIV-infected cells (e.g., peripheral blood mononuclear cells [PBMCs]) or a cell line susceptible to HIV-1.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for viral replication (typically 3-7 days).

  • Endpoint Measurement: The extent of viral replication is determined by measuring a relevant endpoint, such as:

    • p24 Antigen Production: The concentration of the HIV-1 p24 capsid protein in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Luciferase Reporter Gene Activity: If a reporter virus or cell line is used, the activity of a reporter gene (e.g., luciferase) is measured, which correlates with the level of viral replication.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. The FIC for each drug is calculated as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

Interpretation of Results:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Drug_A_Dilution Serial Dilution of Drug A Plate_Setup Dispense Drug Dilutions into 96-well Plate (Checkerboard Matrix) Drug_A_Dilution->Plate_Setup Drug_B_Dilution Serial Dilution of Drug B Drug_B_Dilution->Plate_Setup Cell_Inoculum Prepare HIV-infected Cell Inoculum Inoculation Inoculate Plate with Cells Cell_Inoculum->Inoculation Plate_Setup->Inoculation Incubation Incubate Plate Inoculation->Incubation Endpoint_Measurement Measure Viral Replication Endpoint (e.g., p24 ELISA) Incubation->Endpoint_Measurement FIC_Calculation Calculate Fractional Inhibitory Concentration (FIC) Index Endpoint_Measurement->FIC_Calculation Interpretation Interpret Synergy, Additivity, or Antagonism FIC_Calculation->Interpretation

Checkerboard Assay Workflow for Synergy Testing

Chou-Talalay Method (Median-Effect Analysis)

The Chou-Talalay method is a more quantitative approach to analyzing drug interactions, providing a Combination Index (CI) that describes the nature and magnitude of the interaction at different effect levels.

Objective: To determine the Combination Index (CI) for two or more drugs and generate a Fa-CI plot (Fraction affected vs. CI) to assess synergy at various levels of antiviral effect.

Methodology:

  • Dose-Response Curves: The dose-response relationship for each drug alone is determined to establish the concentration that produces a 50% inhibitory effect (IC50).

  • Combination Studies: The drugs are combined at a constant ratio (e.g., based on their IC50 values) and tested at several dilutions.

  • Data Collection: The antiviral effect (fraction affected, Fa) is measured for each drug alone and for the combination at various concentrations.

  • Median-Effect Equation: The data is analyzed using the median-effect equation:

    • Fa / Fu = (D / Dm)^m

    • Where:

      • Fa is the fraction affected (e.g., 0.9 for 90% inhibition).

      • Fu is the fraction unaffected (1 - Fa).

      • D is the dose of the drug.

      • Dm is the dose required for 50% effect (IC50).

      • m is a coefficient representing the sigmoidicity of the dose-effect curve.

  • Combination Index (CI) Calculation: The CI is calculated using the following equation for two drugs:

    • CI = (D)1 / (Dx)1 + (D)2 / (Dx)2

    • Where:

      • (Dx)1 and (Dx)2 are the doses of Drug 1 and Drug 2 alone required to produce x effect.

      • (D)1 and (D)2 are the doses of Drug 1 and Drug 2 in combination that also produce x effect.

Interpretation of Results:

  • Synergism: CI < 1

  • Additive Effect: CI = 1

  • Antagonism: CI > 1

A Fa-CI plot is often generated to visualize the CI values at different levels of antiviral effect.

Chou_Talalay_Workflow cluster_exp Experimentation cluster_calc Calculation cluster_interp Interpretation Dose_Response_Single Determine Dose-Response Curves for Single Drugs (IC50) Combination_Testing Test Drug Combinations at Constant Ratios Dose_Response_Single->Combination_Testing Measure_Effect Measure Antiviral Effect (Fraction affected - Fa) Combination_Testing->Measure_Effect Median_Effect Apply Median-Effect Equation to Data Measure_Effect->Median_Effect CI_Calculation Calculate Combination Index (CI) at Different Effect Levels Median_Effect->CI_Calculation Fa_CI_Plot Generate Fa-CI Plot CI_Calculation->Fa_CI_Plot Interpret_Interaction Interpret Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1) Fa_CI_Plot->Interpret_Interaction

Chou-Talalay Method Workflow for Synergy Analysis

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound (as amprenavir) is the inhibition of the HIV-1 protease enzyme. This enzyme is crucial for the post-translational modification of viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions. By blocking this process, amprenavir prevents the maturation of new viral particles.

When combined with other antiretrovirals, such as NRTIs that inhibit the reverse transcriptase enzyme, the antiviral effect can be synergistic. This is because two distinct and essential stages of the HIV-1 replication cycle are targeted simultaneously.

HIV_Replication_Inhibition HIV_Virion HIV Virion Host_Cell Host Cell HIV_Virion->Host_Cell Entry Viral_RNA Viral RNA Host_Cell->Viral_RNA Uncoating Viral_DNA Viral DNA (via Reverse Transcription) Viral_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Viral DNA (Provirus) Viral_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Viral_Polyproteins Viral Polyproteins Viral_mRNA->Viral_Polyproteins Translation Mature_Virion Mature Infectious Virion Viral_Polyproteins->Mature_Virion Protease-mediated Cleavage Mature_Virion->HIV_Virion Budding & Maturation Protease_Inhibitors Protease_Inhibitors Protease_Inhibitors->Mature_Virion Inhibit NRTIs NRTIs NRTIs->Viral_DNA Inhibit

Dual Inhibition of HIV-1 Replication by NRTIs and Protease Inhibitors

This guide provides a foundational overview of the in vitro synergistic potential of this compound. Further dedicated in vitro studies are warranted to fully elucidate the interaction profiles with a broader range of contemporary antiretroviral agents, which will be instrumental in designing more robust and effective combination therapies for HIV-1 infection.

References

Benchmarking Fosamprenavir's Efficacy Against Mutant HIV Protease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fosamprenavir's performance against mutant strains of HIV-1 protease, benchmarked against other key protease inhibitors (PIs). The data presented is compiled from peer-reviewed studies to assist researchers in evaluating the efficacy of this compound in the context of emerging drug resistance.

Comparative Inhibitory Activity of Protease Inhibitors

The emergence of drug-resistant HIV-1 variants necessitates a clear understanding of how different protease inhibitors perform against common mutations. This compound, a prodrug of amprenavir, is a critical component of antiretroviral therapy. Its activity, along with that of other PIs, is quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates greater potency.

The following tables summarize the in vitro activity of various PIs against wild-type (WT) HIV-1 protease and a panel of clinically significant mutant proteases. These mutations are known to confer resistance to one or more PIs.

Table 1: Inhibitory Activity (Kᵢ) of Amprenavir (Active form of this compound) and Saquinavir against Mutant HIV-1 Protease

Protease VariantAmprenavir Kᵢ (nM)Fold Change vs. WTSaquinavir Kᵢ (nM)Fold Change vs. WT
Wild-Type0.161.00.131.0
V32I1.610.0--
I50V4.830.0--
I54M0.483.0--
I54V0.483.0--
I84V0.966.0--
L90M0.161.0--
M46I/I47V/I50V43.2270.0--

Data compiled from multiple sources.[1][2][3] Fold change is calculated relative to the wild-type protease.

Table 2: Comparative Activity (Fold Change in IC₅₀) of Various Protease Inhibitors Against Resistant HIV-1 Isolates

Protease InhibitorI50L Mutant (Fold Change)
This compound (Amprenavir) 0.3 (Increased Susceptibility)
Atazanavir35.3 (Resistance)
Darunavir0.2 (Increased Susceptibility)
Lopinavir0.04 (Increased Susceptibility)
Nelfinavir0.06 (Increased Susceptibility)
Saquinavir0.06 (Increased Susceptibility)
Tipranavir0.2 (Increased Susceptibility)

Data indicates the median fold change in IC₅₀ for isolates containing the I50L mutation compared to those without.[4]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro enzymatic assays. Below is a detailed methodology for a typical fluorometric HIV-1 protease activity assay used to determine the inhibitory potency of compounds like this compound.

Fluorometric HIV-1 Protease Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., amprenavir) against wild-type or mutant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease (wild-type or mutant)

  • Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 100 mM MES, pH 5.6, 400mM NaCl, 1 mM EDTA, 5% glycerol)

  • Test Compound (e.g., Amprenavir) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microtiter plates

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on substrate, e.g., 330/450 nm or 340/490 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control inhibitor in DMSO.

    • Create a series of dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Dilute the recombinant HIV-1 protease to the desired working concentration in cold assay buffer.

    • Dilute the fluorogenic substrate to its working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted test compound at various concentrations to the appropriate wells.

    • Include wells for a positive control (known inhibitor), a negative control (enzyme and substrate without inhibitor), and a blank (substrate only).

    • Add the diluted HIV-1 protease solution to all wells except the blank.

    • Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a specified period (e.g., 60 minutes), taking readings at regular intervals (e.g., every 1-2 minutes). The cleavage of the substrate by the protease will result in an increase in fluorescence.

  • Data Analysis:

    • For each concentration of the test compound, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration relative to the negative control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., non-linear regression). The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Kₘ) are known.[1][5][6]

Visualizing Key Processes

To better understand the context of this compound's activity and the methods for its evaluation, the following diagrams illustrate the HIV protease's role in the viral life cycle and a typical workflow for assessing antiviral efficacy.

HIV_Protease_Pathway cluster_polyprotein Gag-Pol Polyprotein cluster_cleavage Proteolytic Cleavage cluster_products Mature Viral Proteins cluster_inhibition Inhibition Gag_Pol Gag-Pol Precursor PR_dimer HIV Protease (PR) Dimerization & Autocleavage Gag_Pol->PR_dimer releases Cleavage_Sites Cleavage at multiple sites PR_dimer->Cleavage_Sites acts on Structural_Proteins Structural Proteins (MA, CA, NC) Cleavage_Sites->Structural_Proteins Enzymes Viral Enzymes (PR, RT, IN) Cleavage_Sites->Enzymes This compound This compound (Amprenavir) This compound->PR_dimer inhibits Antiviral_Benchmarking_Workflow cluster_setup Experimental Setup cluster_assay In Vitro Assay cluster_data Data Analysis cluster_comparison Comparative Analysis Isolate_Protease Isolate/Express Wild-Type & Mutant Protease Perform_Assay Fluorometric Protease Activity Assay Isolate_Protease->Perform_Assay Prepare_Inhibitors Prepare Serial Dilutions of this compound & Other PIs Prepare_Inhibitors->Perform_Assay Measure_Kinetics Measure Reaction Kinetics Perform_Assay->Measure_Kinetics Calculate_IC50_Ki Calculate IC50 / Ki Values Measure_Kinetics->Calculate_IC50_Ki Compare_Potency Compare Potency vs. Wild-Type & Other PIs Calculate_IC50_Ki->Compare_Potency Generate_Resistance_Profile Generate Resistance Profile Compare_Potency->Generate_Resistance_Profile

References

Statistical Analysis of Fosamprenavir's Preclinical Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fosamprenavir, a prodrug of the human immunodeficiency virus (HIV) protease inhibitor amprenavir, has been a component of antiretroviral therapy for years. This guide provides a comprehensive statistical analysis of its preclinical efficacy, offering a comparative look at its performance based on available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the preclinical profile of this important antiretroviral agent.

In Vitro Antiviral Activity of Amprenavir

This compound itself has little to no in vitro antiviral activity. It is rapidly hydrolyzed in the body to amprenavir, which is responsible for the therapeutic effect. The following table summarizes the in vitro efficacy of amprenavir against various strains of HIV-1 in different cell lines.

ParameterVirus StrainCell LineValueReference
IC50 Wild-type HIV isolates-14.6 ng/mL[1]
EC50 HIV-1 IIIBMT-40.01 µM[2]
EC50 HIV-2 RODCCRF-CEM855 nM[2]
CC50 -MT-4>100 µM[2]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

A detailed understanding of the methodologies used to generate the preclinical data is crucial for its interpretation and for designing future studies.

In Vitro Anti-HIV Assay

The antiviral activity of amprenavir is typically determined using cell-based assays. A common method involves the following steps:

  • Cell Culture: Human T-cell lines, such as MT-2 or CEM, or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Virus Infection: The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Treatment: Various concentrations of amprenavir are added to the infected cell cultures.

  • Quantification of Viral Replication: After a defined incubation period (typically 3-7 days), the extent of viral replication is measured. This is often done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value is calculated by determining the concentration of amprenavir that inhibits viral replication by 50% compared to untreated control cultures.

Cytotoxicity Assay

To assess the potential toxicity of the compound to host cells, a cytotoxicity assay is performed in parallel with the antiviral assay. The MTT assay is a widely used method:

  • Cell Culture: Uninfected cells of the same type used in the antiviral assay are cultured.

  • Drug Treatment: The cells are exposed to the same range of amprenavir concentrations.

  • MTT Staining: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Quantification: The amount of formazan is measured spectrophotometrically, which is proportional to the number of viable cells.

  • Data Analysis: The CC50 value is calculated as the concentration of amprenavir that reduces cell viability by 50% compared to untreated control cells.[3]

HIV-1 Protease Inhibition Assay

The direct inhibitory effect of amprenavir on its molecular target, the HIV-1 protease, can be measured using a cell-free enzymatic assay. A recently developed method, the Cell-free Drug Susceptibility Assay (CFDSA), offers a rapid and reliable approach:

  • Enzyme Production: HIV-1 protease is synthesized in vitro using a wheat germ cell-free protein production system from a PCR-amplified template.[4]

  • Substrate and Inhibitor: A reporter substrate, consisting of a partial Gag p2-p7 junction peptide flanked by GST and biotin tags, is used. The synthesized protease is pre-incubated with varying concentrations of amprenavir.[4]

  • Activity Measurement: The cleavage of the substrate by the protease is measured using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen) technology. In the absence of cleavage, the donor and acceptor beads are in proximity, generating a light signal. Cleavage by the protease separates the beads, leading to a loss of signal.[4]

  • Data Analysis: The IC50 value is determined as the concentration of amprenavir that inhibits the enzymatic activity of the protease by 50%.

Mechanism of Action and Experimental Workflow

This compound's mechanism of action is a two-step process that ultimately leads to the inhibition of HIV-1 maturation.

Fosamprenavir_Mechanism cluster_virus HIV-1 Virion This compound This compound (Prodrug) Amprenavir Amprenavir (Active Drug) This compound->Amprenavir HIV_Protease HIV-1 Protease Amprenavir->HIV_Protease Inhibition Mature_Proteins Mature Viral Proteins Polyproteins Gag-Pol Polyproteins Polyproteins->Mature_Proteins Cleavage Immature_Virion Immature, Non-infectious Virion

Caption: Mechanism of action of this compound.

The experimental workflow for determining the in vitro efficacy of this compound (via its active form, amprenavir) involves parallel assays to assess both its antiviral activity and its potential cytotoxicity.

Antiviral_Assay_Workflow cluster_antiviral Antiviral Activity Assay cluster_cytotoxicity Cytotoxicity Assay A1 Infect cells with HIV-1 A2 Treat with varying concentrations of Amprenavir A1->A2 A3 Measure viral replication (e.g., p24 ELISA) A2->A3 A4 Calculate EC50 A3->A4 Result Determine Selectivity Index (SI = CC50 / EC50) A4->Result C1 Culture uninfected cells C2 Treat with varying concentrations of Amprenavir C1->C2 C3 Measure cell viability (e.g., MTT assay) C2->C3 C4 Calculate CC50 C3->C4 C4->Result

Caption: Experimental workflow for in vitro efficacy assessment.

References

Safety Operating Guide

Proper Disposal of Fosamprenavir: A Guide for Laboratory and Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Fosamprenavir, a prescription antiretroviral medication. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, impervious gloves, and protective clothing[1][2]. In case of accidental spills, ensure adequate ventilation, avoid dust formation, and prevent the material from entering drains or water courses[2][3][4].

Disposal Procedures for a Laboratory Setting

For research and pharmaceutical environments, the disposal of unused or expired this compound and its contaminated packaging must adhere to strict regulatory guidelines to mitigate environmental impact and ensure personnel safety.

Step 1: Segregation and Collection

  • Isolate all expired, unused, or waste this compound, including contaminated materials such as empty containers, gloves, and wipes.

  • Collect these materials in a designated, properly labeled, and sealed hazardous waste container.

Step-2: Professional Disposal Service

  • Engage a licensed hazardous material disposal company for the collection and disposal of the waste[1][3].

  • The most recommended method of disposal is incineration in a facility equipped with an afterburner and a scrubber to manage emissions[1].

Step 3: Regulatory Compliance

  • Ensure that all disposal activities comply with federal, state, and local environmental regulations[1][4].

It is important to note that while some safety data sheets (SDS) state that this compound is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, others indicate that it is suspected of causing cancer and may cause organ damage through prolonged or repeated exposure[1][4]. Therefore, treating all this compound waste as hazardous is a prudent safety measure.

Workflow for this compound Disposal in a Professional Setting

FosamprenavirDisposal cluster_prep Preparation cluster_segregation Segregation & Collection cluster_disposal Disposal cluster_compliance Compliance start Identify Unused or Expired this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste this compound and Contaminated Materials ppe->collect container Place in a Labeled, Sealed Hazardous Waste Container collect->container contact_vendor Contact Licensed Hazardous Waste Disposal Vendor container->contact_vendor incineration Incinerate at a Permitted Facility (with Afterburner and Scrubber) contact_vendor->incineration documentation Maintain Disposal Records and Ensure Regulatory Compliance incineration->documentation

References

Personal protective equipment for handling Fosamprenavir

Author: BenchChem Technical Support Team. Date: November 2025

Fosamprenavir, a prodrug of the HIV protease inhibitor amprenavir, requires careful handling due to its potential health risks.[1] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with multiple health hazards, necessitating the use of appropriate personal protective equipment. It is suspected of causing cancer and damaging fertility or the unborn child.[2] The substance may also cause damage to organs through prolonged or repeated exposure.[2] Acute effects include skin and serious eye irritation, respiratory irritation, and harm if swallowed or inhaled.[2][3]

Table 1: Summary of this compound Hazards

Hazard StatementGHS Classification
Suspected of causing cancerCarcinogenicity 2
Suspected of damaging fertility or the unborn childReproductive toxicity 2
May cause damage to organs through prolonged or repeated exposureSpecific target organ toxicity (repeated exposure) 2
Harmful if swallowedAcute toxicity, oral (Category 4)
Causes skin irritationSkin irritation 2
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
Harmful if inhaledAcute toxicity, inhalation (Category 4)
May cause respiratory irritationSpecific target organ toxicity, single exposure 3

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Hand Protection Wear protective gloves. Inspect gloves prior to use.[3][4]
Body Protection Wear protective clothing. For significant exposure risk, wear fire/flame resistant and impervious clothing.[3][4]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or other approved eye protection.[3][4]
Respiratory Use in a well-ventilated area. Avoid breathing dust. If ventilation is inadequate, use a suitable respirator.[2][3]

Operational Plan for Safe Handling

A systematic approach is essential for handling this compound safely. This involves preparation, handling, and post-handling procedures to minimize exposure risk.

Operational Workflow for Handling this compound prep Preparation ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep->ppe Step 1 ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation Step 2 handling Handling this compound ventilation->handling Step 3 weighing Weighing and Transfer handling->weighing dissolving Dissolving in Solvent handling->dissolving post_handling Post-Handling weighing->post_handling dissolving->post_handling decontamination Decontaminate Work Surfaces post_handling->decontamination Step 4 disposal Dispose of Waste Properly decontamination->disposal Step 5 doff_ppe Doff PPE disposal->doff_ppe Step 6 wash Wash Hands Thoroughly doff_ppe->wash Step 7

Operational Workflow for Handling this compound

Experimental Protocol for Safe Handling:

  • Preparation: Before handling this compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that an appropriate chemical spill kit is readily accessible.

  • Personal Protective Equipment (PPE): Don the recommended PPE as detailed in Table 2. This includes, at a minimum, a lab coat, nitrile gloves, and safety goggles.

  • Handling:

    • Weighing: When weighing the solid form of this compound, perform the task in a ventilated enclosure to prevent the inhalation of dust particles. Use a dedicated spatula and weighing paper.

    • Solution Preparation: To prepare a solution, add the solvent to the vessel containing the pre-weighed this compound to avoid generating dust.

  • Post-Handling:

    • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

    • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.[2]

    • Hygiene: Remove PPE and wash hands thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Plan for this compound Waste waste_gen Waste Generation (Contaminated PPE, Unused material) segregation Segregate Waste waste_gen->segregation solid_waste Solid Waste (Gloves, Tubes) segregation->solid_waste liquid_waste Liquid Waste (Stock Solutions) segregation->liquid_waste sharps Sharps segregation->sharps container Place in Labeled Hazardous Waste Container solid_waste->container liquid_waste->container sharps->container storage Store in Designated Secure Area container->storage pickup Arrange for Pickup by Certified Waste Vendor storage->pickup incineration Incineration pickup->incineration

Disposal Plan for this compound Waste

Disposal Protocol:

  • Segregation: Segregate this compound waste from general laboratory trash. This includes contaminated PPE, weighing boats, and any unused or expired product.

  • Containment:

    • Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused stock solutions are considered hazardous chemical waste and should be collected in a designated, sealed container for chemical waste.[5]

    • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated sharps container.

  • Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management vendor.[6] this compound waste should not be disposed of down the drain or in regular trash.[2] Incineration is the preferred method of destruction for this type of waste.[6]

By implementing these safety and handling procedures, researchers can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.